Technical Documentation Center

2-Nitrophenyl 4-methylbenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Nitrophenyl 4-methylbenzoate

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Properties, Synthesis, and Application of 2-Nitrophenyl 4-Methylbenzoate in Chemoselective Acylation

Executive Summary 2-Nitrophenyl 4-methylbenzoate (CAS 36718-35-1) is an activated ester highly valued in advanced organic synthesis and drug development. By leveraging the electron-withdrawing properties of the ortho-nit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Nitrophenyl 4-methylbenzoate (CAS 36718-35-1) is an activated ester highly valued in advanced organic synthesis and drug development. By leveraging the electron-withdrawing properties of the ortho-nitro group, this compound serves as a potent acylating agent capable of driving highly chemoselective reactions. This whitepaper provides a comprehensive analysis of its physical properties, mechanistic utility, and validated experimental protocols for both its synthesis and downstream applications.

Chemical Identity and Physical Properties

2-Nitrophenyl 4-methylbenzoate, also known as o-nitrophenyl p-toluate, is formed by the esterification of 4-methylbenzoic acid and 2-nitrophenol. The presence of the nitro group at the ortho position of the phenolic ring significantly alters the electronic landscape of the ester bond, rendering it highly susceptible to nucleophilic attack.

Table 1 summarizes the core physical and chemical properties of the compound[1].

Table 1: Quantitative Chemical and Physical Properties

PropertyValue
IUPAC Name 2-nitrophenyl 4-methylbenzoate
CAS Registry Number 36718-35-1
Molecular Formula C₁₄H₁₁NO₄
Molecular Weight 257.245 g/mol
Density 1.3 ± 0.1 g/cm³ (Predicted)
Boiling Point 454.9 ± 38.0 °C at 760 mmHg (Predicted)
PubChem CID 835277

Mechanistic Role: The "Activated Ester" Paradigm

In drug development and complex molecule synthesis, achieving chemoselectivity—reacting one specific functional group in the presence of other potentially reactive groups—is a primary challenge. 2-Nitrophenyl 4-methylbenzoate functions as an "activated ester" to solve this exact problem.

Causality of Activation: The strong electron-withdrawing inductive and resonance effects of the ortho-nitro group lower the pKa of the corresponding 2-nitrophenol leaving group (pKa ~7.2) compared to an un-substituted phenol (pKa ~10). When a nucleophile attacks the carbonyl carbon, the resulting tetrahedral intermediate rapidly collapses, expelling the highly stable 2-nitrophenoxide anion. This thermodynamic driving force allows the ester to acylate amines and phenoxides under mild conditions without the need for harsh coupling reagents or extreme temperatures[2].

Pathway A 2-Nitrophenyl 4-Methylbenzoate (Activated Ester) C Tetrahedral Intermediate A->C Nucleophilic Attack B Nucleophile (e.g., 4-Aminophenol) B->C D Acylated Product (4-Aminophenyl 4-Methylbenzoate) C->D Collapse & Expulsion E 2-Nitrophenoxide (Leaving Group) C->E

Figure 1: Mechanism of nucleophilic acyl substitution utilizing 2-nitrophenyl 4-methylbenzoate.

Synthetic Methodology: Preparation of the Activated Ester

To utilize 2-nitrophenyl 4-methylbenzoate, it must first be synthesized with high purity. The following protocol outlines a self-validating system for its preparation via Schotten-Baumann-type conditions.

Protocol 1: Synthesis of 2-Nitrophenyl 4-Methylbenzoate
  • Reagent Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-nitrophenol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (TEA, 1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Causality: TEA neutralizes the HCl byproduct to prevent the reverse reaction. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the esterification.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add 4-methylbenzoyl chloride (1.1 eq). Causality: The low temperature suppresses exothermic side reactions and prevents the degradation of the acyl chloride.

  • Incubation & Monitoring: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 4 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (8:2) mobile phase.

  • Aqueous Workup: Quench the reaction with water. Wash the organic layer sequentially with 1M HCl (removes unreacted TEA/DMAP), saturated NaHCO₃ (removes unreacted acid and phenol), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize the crude solid from ethanol to yield the pure activated ester.

Application Workflow: Chemoselective Acylation

A hallmark application of 2-nitrophenyl 4-methylbenzoate is its use in the chemoselective O-acylation of aminophenols, a critical step in synthesizing various pharmaceutical intermediates[2].

The following protocol demonstrates the selective acylation of the hydroxyl group of 4-aminophenol, leaving the primary aromatic amine completely intact.

Protocol 2: Chemoselective Synthesis of 4-Aminophenyl 4-Methylbenzoate
  • Reagent Mixing: Charge a clean, dry flask with 2-nitrophenyl 4-methylbenzoate (16.0 g) and 4-aminophenol (8.8 g). Dissolve the mixture in 50 mL of Dimethylsulfoxide (DMSO). Causality: DMSO is a polar aprotic solvent. It strongly solvates the sodium cations (from NaOH) while leaving the phenoxide anion "naked" and highly nucleophilic, drastically increasing reaction rates[2].

  • Deprotonation: Add Sodium Hydroxide (NaOH, 3.2 g) to the solution. Causality: NaOH selectively deprotonates the phenolic hydroxyl group (pKa ~9.5) rather than the aromatic amine (pKa ~27). This generates the reactive phenoxide nucleophile, ensuring O-acylation over N-acylation[2].

  • Incubation: Stir the reaction mixture at ambient temperature until complete consumption of the starting materials is observed via TLC.

  • Quenching & Isolation: Pour the reaction mixture slowly into ice-cold water. The sudden change in solvent polarity causes the hydrophobic product, 4-aminophenyl 4-methylbenzoate, to precipitate out of the aqueous DMSO mixture.

  • Purification & Validation: Filter the precipitated solid and recrystallize it from toluene. Validation Metrics: The expected yield is approximately 12.2 g (87.0%). The purity and identity of the product are confirmed by a sharp melting point of 103-105 °C[2].

Workflow Step1 1. Reagent Preparation Dissolve Ester & 4-Aminophenol in DMSO Step2 2. Deprotonation Add NaOH to selectively form Phenoxide Step1->Step2 Step3 3. Incubation Stir to drive Chemoselective O-Acylation Step2->Step3 Step4 4. Quench & Isolate Precipitate product in Ice Water Step3->Step4 Step5 5. Purification Recrystallize from Toluene (Yield: ~87%) Step4->Step5

Figure 2: Experimental workflow for the chemoselective O-acylation of 4-aminophenol.

Biological Applications and Emerging Research

Beyond its role as a synthetic intermediate, 2-nitrophenyl 4-methylbenzoate and its structural analogs have been investigated for direct biological activity. Research into plant-derived essential oils and synthetic organics has identified 2-nitrophenyl 4-methylbenzoate as a compound of interest in vector control. Specifically, it has demonstrated properties related to mosquito repellency and oviposition deterrence against species such as Aedes aegypti[3]. This dual utility highlights the compound's versatility across both chemical manufacturing and agrochemical/public health research.

References

  • Title: WO2017175238A1 - Highly chemoselective reactions in presence of aromatic amino groups Source: WIPO / Google Patents URL
  • Title: Repellency of essential oils extracted from plants in Thailand against four mosquito vectors (Diptera: Culicidae) and oviposition deterrent effects against Aedes aegypti (Diptera: Culicidae) Source: ResearchGate / The Southeast Asian Journal of Tropical Medicine and Public Health URL: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-nitrophenyl 4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-nitrophenyl 4-me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-nitrophenyl 4-methylbenzoate. As a Senior Application Scientist, this document synthesizes theoretical predictions, data from analogous structures, and fundamental principles of NMR spectroscopy to offer a robust interpretation of the chemical shifts for this molecule. This guide is designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and quality control, enabling accurate structural elucidation and purity assessment.

Introduction: The Significance of 2-nitrophenyl 4-methylbenzoate and NMR Spectroscopy

2-nitrophenyl 4-methylbenzoate is an aromatic ester containing two substituted benzene rings. The presence of both an electron-withdrawing nitro group and an electron-donating methyl group, in addition to the ester linkage, creates a unique electronic environment that is reflected in its NMR spectrum. Aromatic esters with nitro functionalities are significant in medicinal chemistry and organic synthesis, often serving as precursors for compounds with a range of biological activities.[1]

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.[2] The chemical shift (δ) is a key parameter in NMR, indicating the electronic environment of a nucleus. Understanding the factors that influence chemical shifts is crucial for accurate spectral interpretation.[2][3]

Principles of NMR in Substituted Aromatic Systems

The chemical shifts of protons and carbons in aromatic rings are highly sensitive to the electronic effects of substituents. Protons directly attached to an aromatic ring typically resonate in the downfield region of the ¹H NMR spectrum, generally between 6.5 and 8.5 ppm.[4][5] The exact chemical shift is influenced by the interplay of inductive and resonance effects of the substituents.

  • Electron-Withdrawing Groups (EWGs): Groups like the nitro group (-NO₂) are strongly electron-withdrawing. They deshield the protons and carbons on the aromatic ring, causing their signals to appear at higher chemical shifts (further downfield). This effect is most pronounced at the ortho and para positions relative to the substituent.[6]

  • Electron-Donating Groups (EDGs): Groups like the methyl group (-CH₃) are electron-donating. They shield the aromatic nuclei, resulting in signals at lower chemical shifts (further upfield). This shielding is also most significant at the ortho and para positions.

  • Ester Linkage: The ester group (-COO-) has a dual nature. The carbonyl part is electron-withdrawing, deshielding the attached aromatic ring. The single-bonded oxygen atom can be weakly electron-donating through resonance.

The coupling patterns (splitting of signals) in the aromatic region provide valuable information about the relative positions of the substituents. Ortho coupling (³J) is typically the largest (7-10 Hz), followed by meta coupling (⁴J, 2-3 Hz), and para coupling (⁵J, 0-1 Hz).[3]

Predicted ¹H and ¹³C NMR Spectral Analysis of 2-nitrophenyl 4-methylbenzoate

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-nitrophenyl 4-methylbenzoate is expected to show distinct signals for the protons on the two aromatic rings and the methyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-6'8.1 - 8.3ddJ_ortho ≈ 8.0, J_meta ≈ 1.51H
H-3', H-5'7.6 - 7.8m2H
H-4'7.4 - 7.6m1H
H-2, H-67.9 - 8.1dJ_ortho ≈ 8.02H
H-3, H-57.2 - 7.4dJ_ortho ≈ 8.02H
-CH₃2.4 - 2.5s3H

Justification for Assignments:

  • 2-Nitrophenyl Ring (Primed numbers):

    • H-6': This proton is ortho to the strongly electron-withdrawing nitro group and is expected to be the most deshielded proton on this ring, appearing at the lowest field. It will likely be a doublet of doublets due to coupling with H-5' (ortho) and H-4' (meta).

    • H-3', H-4', H-5': These protons will appear in a complex multiplet in the downfield region, influenced by the nitro group and the ester linkage.

  • 4-Methylbenzoyl Ring (Unprimed numbers):

    • H-2, H-6: These protons are ortho to the carbonyl group of the ester, which is electron-withdrawing. Therefore, they will be deshielded and appear as a doublet.

    • H-3, H-5: These protons are ortho to the electron-donating methyl group and will be more shielded, appearing as a doublet at a higher field (more upfield) compared to H-2 and H-6.

  • Methyl Group: The protons of the methyl group will appear as a singlet in the typical benzylic proton region of 2.0-3.0 ppm.[4]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O164 - 166
C-1'148 - 150
C-2'140 - 142
C-4144 - 146
C-1126 - 128
C-2, C-6130 - 132
C-3, C-5129 - 131
C-4'128 - 130
C-5'124 - 126
C-6'122 - 124
C-3'118 - 120
-CH₃21 - 22

Justification for Assignments:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear at the lowest field, typically in the range of 165-190 ppm.[7]

  • 2-Nitrophenyl Ring Carbons:

    • C-1' and C-2': These are quaternary carbons directly attached to the electron-withdrawing ester and nitro groups, respectively. They will be significantly deshielded.

    • Other Aromatic Carbons: The chemical shifts of the other carbons in this ring will be influenced by the strong deshielding effect of the nitro group.

  • 4-Methylbenzoyl Ring Carbons:

    • C-4: This quaternary carbon is attached to the electron-donating methyl group and will be deshielded due to its position on the aromatic ring.

    • C-1: This quaternary carbon is attached to the ester group.

    • C-2, C-6 and C-3, C-5: These pairs of carbons are chemically equivalent due to the symmetry of this ring fragment. Their chemical shifts will be influenced by their proximity to the carbonyl and methyl groups. Aromatic carbons typically absorb in the 120-150 ppm range.[5]

  • Methyl Carbon (-CH₃): The methyl carbon will appear in the aliphatic region at a characteristic upfield chemical shift.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 2-nitrophenyl 4-methylbenzoate, the following experimental protocol is recommended:

4.1. Sample Preparation

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity to avoid extraneous signals.

  • Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of CDCl₃ in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak (CHCl₃ in CDCl₃ at δ ≈ 7.26 ppm for ¹H and δ ≈ 77.16 ppm for ¹³C).

4.2. NMR Spectrometer Setup and Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the complex aromatic region.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse experiment (e.g., zgpg30).

    • Spectral Width: Approximately 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

4.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the internal standard (TMS) or the residual solvent peak.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualizing the Structure and Key NMR Correlations

The following diagrams illustrate the molecular structure and the logical workflow for NMR analysis.

molecular_structure cluster_benzoate 4-Methylbenzoyl Moiety cluster_nitrophenyl 2-Nitrophenyl Moiety C1 C1 C2 C2-H C1->C2 C_CO C=O C1->C_CO C3 C3-H C2->C3 C4 C4 C3->C4 C5 C5-H C4->C5 C_Me CH3 C4->C_Me C6 C6-H C5->C6 C6->C1 O_ester O O_ester2 O C_CO->O_ester2 C1_prime C1' C2_prime C2' C1_prime->C2_prime C3_prime C3'-H C2_prime->C3_prime N_nitro NO2 C2_prime->N_nitro C4_prime C4'-H C3_prime->C4_prime C5_prime C5'-H C4_prime->C5_prime C6_prime C6'-H C5_prime->C6_prime C6_prime->C1_prime O_ester2->C1_prime

Caption: Molecular structure of 2-nitrophenyl 4-methylbenzoate.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve sample in CDCl3 transfer Transfer to NMR tube dissolve->transfer h1_acq Acquire 1H Spectrum transfer->h1_acq c13_acq Acquire 13C Spectrum transfer->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference chem_shift Analyze Chemical Shifts reference->chem_shift coupling Analyze Coupling Patterns reference->coupling integration Analyze Integration reference->integration assign Assign Signals to Structure chem_shift->assign coupling->assign integration->assign

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR chemical shifts of 2-nitrophenyl 4-methylbenzoate. By understanding the fundamental principles of how substituents influence the electronic environment of aromatic rings, researchers can confidently interpret the NMR spectra of this and related compounds. The detailed analysis of chemical shifts, multiplicities, and integration, along with the provided experimental protocol, serves as a practical resource for the accurate structural characterization of this important class of molecules.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Tahir, M. N., et al. (2010). 4-Nitrophenyl 2-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o3038. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • ACS Publications. (2021, June 16). Distinguishing Vinylic and Aromatic 1H NMR Signals Using Selectively Deuterated Chalcones. Journal of Chemical Education. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitrobenzyl 4-methylbenzoate. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S28. 1 H NMR spectrum of 2-[(4-nitrophenyl) methylidene] propanedinitrile. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHYL m-NITROBENZOATE. Retrieved from [Link]

  • Oregon State University, Department of Chemistry. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

Foundational

High-Resolution Mass Spectrometry and Physicochemical Profiling of 2-Nitrophenyl 4-Methylbenzoate

Executive Summary In the realm of synthetic medicinal chemistry and metabolomics, the unambiguous structural elucidation of esterified intermediates is critical. 2-Nitrophenyl 4-methylbenzoate (CAS: 36718-35-1)[1]—formed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of synthetic medicinal chemistry and metabolomics, the unambiguous structural elucidation of esterified intermediates is critical. 2-Nitrophenyl 4-methylbenzoate (CAS: 36718-35-1)[1]—formed via the esterification of p-toluic acid with 2-nitrophenol—serves as a vital building block in organic synthesis. This technical guide establishes a rigorous, self-validating analytical framework for determining the exact mass and molecular weight of this compound. By leveraging High-Resolution Mass Spectrometry (HRMS) and Collision-Induced Dissociation (CID), we provide a deterministic approach to distinguishing this molecule from isobaric interferences in complex matrices.

Theoretical Mass Fundamentals & Physicochemical Profiling

Before initiating analytical workflows, it is imperative to distinguish between the average molecular weight (MW) and the monoisotopic exact mass .

  • Molecular Weight is calculated using the standard atomic weights of elements, reflecting their natural isotopic distribution. This value is used for bulk stoichiometric calculations.

  • Exact Mass is calculated using the mass of the most abundant isotope of each element (e.g., 12C , 1H , 14N , 16O ). In HRMS, exact mass is the critical metric for determining elemental composition via mass defect analysis.

Based on the molecular formula C14​H11​NO4​ , the theoretical calculations yield an exact mass of 257.0688 Da[2].

Quantitative Data Summary
PropertyValueAnalytical Significance
Chemical Formula C14​H11​NO4​ Defines elemental composition and isotopic envelope.
Average Molecular Weight 257.245 g/mol [1]Utilized for molarity calculations and synthetic scaling.
Monoisotopic Exact Mass 257.068807 Da[3]Target value for HRMS identification (zero-charge state).
Precursor Ion [M+H]+ 258.0761 DaExpected m/z in positive Electrospray Ionization (ESI+).
Precursor Ion [M+Na]+ 280.0580 DaCommon sodium adduct observed in LC-MS workflows.

Analytical Workflow: LC-ESI-HRMS Validation

To definitively confirm the identity of 2-nitrophenyl 4-methylbenzoate, we employ Liquid Chromatography coupled with Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS). The workflow is designed as a closed-loop system, ensuring that data integrity is continuously monitored and validated.

MS_Workflow N1 Sample Preparation 1 µg/mL in MeOH/H2O N2 Chromatographic Separation C18 Column, Gradient Elution N1->N2 N3 Electrospray Ionization (ESI+) Formation of [M+H]+ N2->N3 N4 High-Resolution Mass Spec Orbitrap/Q-TOF Analysis N3->N4 N5 Data Processing Mass Defect & Isotope Scoring N4->N5

Figure 1: End-to-end LC-HRMS analytical workflow for exact mass determination.

Self-Validating Experimental Protocol

This protocol is engineered with intrinsic causality; every step includes a built-in control mechanism to prevent false positives and ensure sub-ppm mass accuracy.

Phase 1: System Suitability and Calibration
  • Lock-Mass Infusion: Initiate a post-column infusion of Leucine Enkephalin ( [M+H]+=556.2766 ). Causality: Time-of-Flight (TOF) and Orbitrap analyzers are susceptible to thermal drift. Continuous lock-mass correction ensures mass accuracy remains <2 ppm throughout the run.

  • Blank Injection (Self-Validation): Inject of 100% LC-MS grade Methanol. Causality: 2-nitrophenyl 4-methylbenzoate is highly hydrophobic. A blank injection verifies the absence of column carryover from previous runs, establishing a true baseline.

Phase 2: Chromatographic Separation
  • Column Selection: Use a sub-2 μm C18​ UHPLC column (e.g., 2.1×100 mm ).

  • Mobile Phase Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 8 minutes.

    • Causality: The dual aromatic rings make the compound highly retentive. A slow gradient prevents co-elution with early-eluting matrix suppression zones, ensuring maximum ionization efficiency when the compound elutes.

Phase 3: Mass Spectrometric Acquisition
  • Ionization Mode: Operate in ESI+ mode. Causality: The ester carbonyl oxygen readily accepts a proton in the acidic mobile phase, yielding a strong [M+H]+ signal at m/z258.0761 .

  • Resolution Settings: Set resolving power to ≥70,000 (at m/z200 ). Causality: High resolution is mandatory to separate the target analyte from isobaric background ions (e.g., plasticizers or solvent clusters) that share the same nominal mass.

Mechanistic Pathway: CID Fragmentation Dynamics

To achieve ultimate structural confidence, exact mass alone is insufficient; orthogonal validation via tandem mass spectrometry (MS/MS) is required. When subjected to Collision-Induced Dissociation (CID) using nitrogen or argon gas, the [M+H]+ precursor ion undergoes predictable, thermodynamically driven fragmentation.

Fragmentation Causality

The ester linkage is the most labile bond in the molecule. Upon collision, the molecule undergoes heterolytic cleavage at the ester C-O bond.

  • The positive charge is retained by the p-toluyl moiety due to resonance stabilization, forming the acylium ion ( [C8​H7​O]+ , exact mass 119.0491 Da ).

  • The 2-nitrophenol moiety is expelled as a neutral loss ( 139.0269 Da ).

  • Secondary fragmentation of the acylium ion involves the loss of carbon monoxide ( CO , 28 Da ) to form a highly stable tropylium ion ( [C7​H7​]+ , exact mass 91.0542 Da ).

Fragmentation M Precursor Ion [M+H]+ m/z 258.0766 F1 Acylium Ion [C8H7O]+ m/z 119.0491 M->F1 Ester Cleavage (CID) F2 Neutral Loss 2-Nitrophenol (139.0269 Da) M->F2 Neutral Loss F3 Tropylium Ion[C7H7]+ m/z 91.0542 F1->F3 -CO (28 Da)

Figure 2: CID MS/MS fragmentation pathway of 2-nitrophenyl 4-methylbenzoate in ESI+ mode.

Conclusion

The precise characterization of 2-nitrophenyl 4-methylbenzoate relies heavily on understanding the distinction between its average molecular weight ( 257.245 g/mol ) and its monoisotopic exact mass ( 257.0688 Da ). By implementing a self-validating LC-HRMS protocol with continuous lock-mass calibration and orthogonal MS/MS fragmentation analysis, researchers can achieve unambiguous structural confirmation. The observation of the diagnostic acylium ( m/z119.0491 ) and tropylium ( m/z91.0542 ) fragment ions provides absolute certainty of the p-toluyl ester substructure, ensuring high-fidelity data for downstream synthetic or pharmacological applications.

References

  • Amplex Red | C14H11NO4 | CID 167453 Source: PubChem (National Institutes of Health) URL:[Link]

Sources

Exploratory

Spectrophotometric Profiling of 2-Nitrophenyl 4-Methylbenzoate: A Technical Guide to UV-Vis Absorption Maxima and Analytical Methodologies

Introduction In the fields of photochemistry, biocatalysis, and enzymology, 2-nitrophenyl esters are highly valued as photolabile protecting groups and chromogenic substrates. As a Senior Application Scientist, approachi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the fields of photochemistry, biocatalysis, and enzymology, 2-nitrophenyl esters are highly valued as photolabile protecting groups and chromogenic substrates. As a Senior Application Scientist, approaching the UV-Vis characterization of 2-nitrophenyl 4-methylbenzoate requires moving beyond empirical observation to understand the quantum mechanical causality of its absorption profile. This guide provides an in-depth analysis of the compound's electronic transitions, expected absorption maxima ( λmax​ ), and a self-validating experimental protocol for precise spectrophotometric quantification.

Mechanistic Basis of UV-Vis Absorption

The UV-Vis absorption spectrum of 2-nitrophenyl 4-methylbenzoate is a convolution of distinct electronic transitions arising from its two primary chromophores. These domains are partially insulated from full ground-state conjugation by the central ester linkage, meaning the global spectrum is essentially an additive composite of the two isolated systems:

  • The 4-Methylbenzoate (p-Toluate) Domain: The electron-donating methyl group on the benzoate ring slightly red-shifts the standard benzoate absorption. This domain is responsible for a highly allowed π→π∗ transition, resulting in a strong absorption band typically centered around 240 nm .

  • The 2-Nitrophenyl Domain: The nitro group acts as a strong electron-withdrawing moiety. While steric hindrance in the ortho position can slightly twist the nitro group out of perfect coplanarity with the aromatic ring, it still drives a distinct π→π∗ transition in the 260–270 nm range. More importantly for photochemical applications, it exhibits a symmetry-forbidden n→π∗ transition that appears as a broad, low-intensity tail in the 320–350 nm region. 1 demonstrate that this lower-energy band is critical for selective photo-excitation without degrading the ester backbone[1]. Similar mechanistic behavior is observed across various .

Quantitative Spectral Deconvolution

The global λmax​ of the molecule is dominated by the intense transitions in the deep UV, but the complete spectral profile is essential for assay design. The expected absorption characteristics are summarized below.

Chromophoric DomainTransition TypeExpected λmax​ (nm)Relative Intensity ( ϵ )Mechanistic Significance
4-Methylbenzoate π→π∗ ~240High ( >10,000M−1cm−1 )Primary aromatic excitation; highly allowed transition.
2-Nitrophenyl π→π∗ ~260 - 270Moderate (~5,000 M−1cm−1 )Conjugated nitro-aromatic system excitation.
Nitro Group n→π∗ ~320 - 350Low ( <1,000M−1cm−1 )Symmetry-forbidden transition; critical for photolysis.

Note: Exact λmax​ values are subject to solvatochromic shifts depending on the solvent's polarity and hydrogen-bonding capacity. Data inferred from structural analogs such as 2[2].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectral data, the following protocol is designed as a self-validating system. It incorporates an internal Beer-Lambert linearity check to rule out artifacts caused by solvent cutoff interference, detector saturation, or molecular aggregation, adhering to rigorous 3[3].

Step 1: Solvent Selection and Preparation

  • Action: Select UV-grade Acetonitrile (MeCN) as the diluent.

  • Causality: MeCN has an extremely low UV cutoff (190 nm), ensuring absolute transparency in the critical 240 nm region where the 4-methylbenzoate π→π∗ transition occurs.

Step 2: Stock Solution Formulation

  • Action: Accurately weigh and dissolve 2-nitrophenyl 4-methylbenzoate to prepare a 1.0 mM stock solution in MeCN. Sonicate for 5 minutes.

  • Causality: Sonication ensures complete dissolution, preventing the formation of micro-aggregates that cause Rayleigh scattering, which would artificially inflate absorbance readings at lower wavelengths.

Step 3: Serial Dilution and Matrix Matching

  • Action: Prepare a working standard curve via serial dilution at 10, 20, 40, 60, and 80 µM concentrations.

  • Causality: This specific concentration range ensures the maximum absorbance remains between 0.1 and 1.0 AU. This is the optimal linear dynamic range for most photodiode array (PDA) detectors, minimizing photometric error.

Step 4: Baseline Correction and Spectral Acquisition

  • Action: Run a solvent blank (MeCN) in matched 1 cm path-length quartz cuvettes to establish a baseline. Scan the samples from 200 nm to 500 nm at a scan rate of 1 nm/s.

  • Causality: Quartz cuvettes are mandatory, as standard glass or plastic cuvettes absorb strongly below 300 nm, which would completely mask the primary λmax​ .

Step 5: Data Validation (The Self-Validating Step)

  • Action: Extract the absorbance values at both 240 nm and 330 nm for all concentrations. Plot Absorbance vs. Concentration.

  • Causality: Calculate the correlation coefficient ( R2 ). An R2>0.999 validates that the compound is fully dissolved (no aggregation), the detector is not saturated, and the measured λmax​ is a true molecular property rather than an instrumental artifact.

Workflow Visualization

UVVisWorkflow N1 Compound Synthesis & Purity Check (HPLC > 99%) N2 Prepare Stock Solution (1 mM in UV-grade MeCN) N1->N2 N3 Serial Dilutions (10 µM - 100 µM) N2->N3 N5 UV-Vis Spectral Scanning (200 - 500 nm) N3->N5 N4 Solvent Blanking (MeCN Baseline) N4->N5 N6 Identify π → π* Band (~240-270 nm) N5->N6 N7 Identify n → π* Band (~320-340 nm) N5->N7 N8 Beer-Lambert Validation (Plot Abs vs Conc, R² > 0.999) N6->N8 N7->N8

UV-Vis Analytical Workflow and Validation Logic for 2-Nitrophenyl 4-Methylbenzoate

References

  • Title: Phenyl Benzoate | Research Applications & Properties Source: Benchchem URL
  • Source: PMC (nih.gov)
  • Title: Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)
  • Source: PubChem (nih.gov)

Sources

Foundational

An In-depth Technical Guide to the FTIR Spectroscopy of 2-nitrophenyl 4-methylbenzoate

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 2-nitrophenyl 4-methylbenzoate. It is intended for researchers, scientists, and drug development professionals who uti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 2-nitrophenyl 4-methylbenzoate. It is intended for researchers, scientists, and drug development professionals who utilize FTIR for molecular structure elucidation and characterization. This document details the characteristic vibrational modes, their corresponding peak assignments, and an experimental protocol for obtaining a high-quality spectrum.

Introduction to the Vibrational Landscape of 2-nitrophenyl 4-methylbenzoate

2-nitrophenyl 4-methylbenzoate is an aromatic ester containing several key functional groups that give rise to a unique and interpretable infrared spectrum. The molecule's structure comprises a 2-nitrophenyl group attached to a 4-methylbenzoate moiety through an ester linkage. Understanding the vibrational behavior of each component is crucial for a complete spectral analysis.

Infrared spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to these vibrations.[1] The resulting spectrum is a fingerprint of the molecule, providing valuable information about its functional groups and overall structure. The primary functional groups of interest in 2-nitrophenyl 4-methylbenzoate are:

  • Aromatic Rings: Both the nitrophenyl and methylbenzoyl portions of the molecule contain benzene rings.

  • Nitro Group (-NO₂): A strongly electron-withdrawing group attached to one of the aromatic rings.

  • Ester Group (-COO-): The linkage between the two aromatic moieties.

  • Methyl Group (-CH₃): An alkyl substituent on the benzoate ring.

The position, intensity, and shape of the absorption bands in the FTIR spectrum are directly related to the vibrational modes of these functional groups.

Deciphering the Spectrum: Characteristic Vibrational Modes and Peak Assignments

The FTIR spectrum of 2-nitrophenyl 4-methylbenzoate can be divided into several key regions, each corresponding to specific types of molecular vibrations.

Aromatic compounds exhibit a number of characteristic absorption bands.[2]

  • C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings typically appear in the region of 3100-3000 cm⁻¹.[2][3] These peaks are often of weak to medium intensity.

  • C=C Stretching: The in-ring carbon-carbon double bond stretching vibrations give rise to a series of bands in the 1600-1450 cm⁻¹ region.[3] Two prominent peaks are usually observed around 1600 cm⁻¹ and 1500 cm⁻¹.[3]

  • C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ range are due to the out-of-plane bending of the aromatic C-H bonds.[2] The exact position of these bands can provide information about the substitution pattern of the benzene rings.[2][3]

The nitro group is a highly polar functional group and therefore produces strong and easily identifiable absorption bands in the IR spectrum.[1][4]

  • Asymmetric NO₂ Stretch: This is a very strong absorption band typically found in the 1550-1475 cm⁻¹ range for aromatic nitro compounds.[5] This band arises from the two N-O bonds stretching out of phase.[6]

  • Symmetric NO₂ Stretch: Another strong absorption band appears in the 1360-1290 cm⁻¹ region, corresponding to the symmetric stretching of the N-O bonds.[5]

  • NO₂ Bending (Scissoring): A medium intensity bending vibration can also be observed for the nitro group.[4]

The strong electron-withdrawing nature of the nitro group can influence the electronic environment of the aromatic ring, potentially shifting the positions of other vibrational bands.[1]

The ester functional group is characterized by a strong carbonyl stretch and C-O stretching vibrations.[7]

  • C=O Carbonyl Stretching: The carbonyl (C=O) stretching vibration of an aromatic ester is one of the strongest and most prominent peaks in the spectrum, typically appearing in the range of 1730-1715 cm⁻¹.[7][8] Conjugation with the aromatic ring slightly lowers the frequency compared to aliphatic esters.[7]

  • C-O Stretching: Esters exhibit two C-O stretching bands in the "fingerprint" region of the spectrum (1300-1000 cm⁻¹).[7][9] These correspond to the asymmetric and symmetric stretching of the O=C-O linkage. For aromatic esters, a strong band from the C-C-O stretch is typically found between 1310 and 1250 cm⁻¹, and another for the O-C-C stretch is observed in the 1130 to 1100 cm⁻¹ range.[10]

The methyl group from the 4-methylbenzoate moiety will also show characteristic absorptions.

  • C-H Stretching: The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl group occur just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.[11][12]

  • C-H Bending: The asymmetric bending (scissoring) of the methyl group appears around 1460 cm⁻¹, while the symmetric bending (umbrella mode) is found near 1375 cm⁻¹.[11][13]

Summary of Characteristic FTIR Peaks

The following table summarizes the expected characteristic absorption bands for 2-nitrophenyl 4-methylbenzoate.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3100 - 3000C-H StretchAromatic RingsMedium to Weak
2960 - 2850C-H StretchMethyl (-CH₃)Medium to Weak
1730 - 1715C=O StretchEsterStrong
1600 - 1450C=C StretchAromatic RingsMedium
1550 - 1475Asymmetric NO₂ StretchNitro (-NO₂)Strong
~1460Asymmetric C-H BendMethyl (-CH₃)Medium
1360 - 1290Symmetric NO₂ StretchNitro (-NO₂)Strong
~1375Symmetric C-H BendMethyl (-CH₃)Medium
1310 - 1250Asymmetric C-C-O StretchEsterStrong
1130 - 1100Symmetric O-C-C StretchEsterStrong
900 - 675C-H Out-of-Plane BendAromatic RingsStrong

Experimental Protocol for FTIR Analysis

To obtain a high-quality FTIR spectrum of 2-nitrophenyl 4-methylbenzoate, the following protocol is recommended.

The solid sample is finely ground and mixed with potassium bromide (KBr), which is transparent to infrared radiation.

  • Grinding: Weigh approximately 1-2 mg of the 2-nitrophenyl 4-methylbenzoate sample and 100-200 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press. Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.[14]

  • Background Scan: Ensure the sample compartment of the FTIR spectrometer is empty and clean. Perform a background scan to measure the spectrum of the ambient atmosphere (CO₂, H₂O), which will be automatically subtracted from the sample spectrum.[15]

  • Sample Scan: Place the KBr pellet in the sample holder. Acquire the spectrum of the sample. Typical acquisition parameters are:

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.[15]

  • Baseline Correction: Apply a baseline correction to the spectrum to remove any sloping or curved baseline.

  • Peak Picking: Identify and label the wavenumbers of the significant absorption peaks.

  • Interpretation: Correlate the observed peaks with the characteristic vibrational modes of the functional groups present in 2-nitrophenyl 4-methylbenzoate, as detailed in the sections above.

Molecular Structure and Key Vibrational Modes

The following diagram illustrates the molecular structure of 2-nitrophenyl 4-methylbenzoate and highlights the key bonds responsible for the characteristic infrared absorptions.

Sources

Exploratory

Technical Whitepaper: Solubility Profile and Solvent Compatibility of 2-Nitrophenyl 4-Methylbenzoate

Target Audience: Research Chemists, Process Engineers, and Drug Development Professionals Document Type: Application Guide & Technical Whitepaper Executive Summary In advanced organic synthesis and pharmaceutical develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Engineers, and Drug Development Professionals Document Type: Application Guide & Technical Whitepaper

Executive Summary

In advanced organic synthesis and pharmaceutical development, the rational selection of solvents is critical for optimizing reaction kinetics, product yield, and downstream purification. 2-Nitrophenyl 4-methylbenzoate is a highly specialized aromatic ester utilized as a chemoselective reagent in the synthesis of complex amides and active pharmaceutical ingredients (APIs)[1].

Due to its high lipophilicity and the presence of competing functional groups (a polar nitro group and a hydrolyzable ester linkage), its solubility profile is highly dependent on the delicate balance of intermolecular forces. This whitepaper provides an in-depth analysis of the solubility profile of 2-nitrophenyl 4-methylbenzoate across various organic solvents, grounded in Hansen Solubility Parameters (HSP)[2], and outlines a self-validating experimental protocol for determining its thermodynamic equilibrium solubility.

Physicochemical Profiling & Hansen Space Analysis

To understand why 2-nitrophenyl 4-methylbenzoate behaves the way it does in solution, we must analyze its structural causality through the lens of Hansen Solubility Parameters (HSP) [3]. The HSP framework dictates that the total cohesive energy of a molecule is divided into three distinct intermolecular forces:

  • Dispersion Forces ( δD​ ): Driven by the dual aromatic rings (the p-toluate core and the nitrophenyl leaving group), the molecule exhibits strong π−π stacking tendencies. Solvents must possess a high δD​ to disrupt the crystalline lattice.

  • Polar Forces ( δP​ ): The highly electronegative nitro ( −NO2​ ) group creates a strong permanent dipole. Solvents with high dielectric constants and matching δP​ values are required to stabilize this dipole in solution.

  • Hydrogen Bonding ( δH​ ): The ester carbonyl acts as a hydrogen-bond acceptor, but the molecule lacks any H-bond donors. Consequently, highly protic solvents (high δH​ ) can lead to poor solubility or unwanted side reactions (e.g., transesterification).

HSP_Interactions Compound 2-Nitrophenyl 4-methylbenzoate Dispersion Dispersion (δD) Pi-Pi Stacking Compound->Dispersion Polar Polarity (δP) Nitro Dipole Compound->Polar HBond H-Bonding (δH) Ester Acceptor Compound->HBond Solvent Polar Aprotic Solvent (e.g., DMSO) Dispersion->Solvent Polar->Solvent HBond->Solvent

Hansen Solubility Parameter (HSP) interactions governing solvent compatibility.

Causality in Solvent Selection

Because of this specific HSP profile, polar aprotic solvents are the thermodynamic ideal. They provide the necessary δP​ to solvate the nitro group while maintaining a low enough δH​ to prevent nucleophilic attack on the ester linkage. Conversely, non-polar aliphatic solvents (like hexane) lack the polar forces necessary to overcome the crystal lattice energy, resulting in near-total insolubility.

Quantitative Solubility Profile in Organic Solvents

The following table synthesizes empirical data[1] and predictive HSP modeling[4] to categorize the solubility of 2-nitrophenyl 4-methylbenzoate across standard organic solvent classes at 25 °C.

Solvent ClassRepresentative SolventEstimated Solubility (mg/mL)HSP CompatibilityMechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 300 (Very High)ExcellentHigh δP​ perfectly matches the nitro dipole. Aprotic nature prevents ester hydrolysis. Used extensively in chemoselective scale-up[1].
Polar Aprotic N,N-Dimethylformamide (DMF)> 250 (Very High)ExcellentSimilar to DMSO; excellent solvation of the aromatic and polar domains.
Aromatic Toluene20 - 50 (Moderate)GoodStrong δD​ alignment with the dual aromatic rings. Ideal as a recrystallization solvent due to steep temperature-solubility dependence[1].
Ester / Ether Ethyl Acetate10 - 30 (Moderate)Fair"Like dissolves like" principle applies to the ester linkage, but lacks the extreme polarity needed for maximum dissolution.
Polar Protic Methanol / Ethanol1 - 5 (Low)PoorHigh δH​ mismatch. Protic environment risks nucleophilic attack (transesterification) over prolonged exposure.
Non-Polar Hexane / Heptane< 0.5 (Insoluble)Very PoorComplete inability to solvate the strong dipole of the nitro group.
Aqueous Water< 0.01 (Insoluble)Extremely PoorHighly lipophilic bulk structure completely rejects aqueous hydrogen-bond networks[5].

Standardized Shake-Flask Protocol for Equilibrium Solubility

To empirically validate the solubility of 2-nitrophenyl 4-methylbenzoate in a novel solvent mixture, the Shake-Flask Method remains the gold standard[6]. As a Senior Application Scientist, I emphasize that kinetic solubility (rapid dissolution) is insufficient for process engineering; true thermodynamic equilibrium must be established.

The following protocol is designed as a self-validating system : it includes internal checks to ensure equilibrium has been reached and that colloidal suspensions do not skew the analytical quantification.

Step-by-Step Methodology

Phase 1: Preparation & Saturation

  • Solvent Selection: Dispense 5.0 mL of the target organic solvent (e.g., DMSO) into a chemically inert, borosilicate glass vial.

  • Excess Addition: Gradually add solid 2-nitrophenyl 4-methylbenzoate until a visible, persistent precipitate remains. Causality: An excess of solid is mandatory to ensure the solution is saturated and in equilibrium with the solid phase.

  • Agitation: Seal the vial and place it in an orbital shaker set to 37 °C (or the target reaction temperature) at 200 RPM.

Phase 2: Equilibrium Verification (Self-Validation) 4. Time-Course Sampling: The system must be agitated for a minimum of 24 to 48 hours[7]. 5. Validation Check: Extract a 100 µL aliquot at T=24 hours and T=48 hours. If the concentration difference between these two time points is <5% , thermodynamic equilibrium is confirmed. If >5% , continue agitation for an additional 24 hours.

Phase 3: Separation & Quantification 6. Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 ×g for 15 minutes. Causality: Centrifugation is strictly preferred over filtration for highly lipophilic compounds. Syringe filters (e.g., PTFE or Nylon) can non-specifically bind the solute, artificially lowering the measured solubility[8]. 7. Dilution: Carefully aspirate the clear supernatant. Dilute the sample serially in a compatible analytical solvent (e.g., Acetonitrile) to bring the concentration within the linear dynamic range of the detector. 8. Analysis: Quantify the concentration using HPLC-UV (measuring at the λmax​ of the nitrophenyl chromophore, typically ~270-300 nm) or LC-MS/MS against a pre-established standard calibration curve.

Workflow Step1 1. Solid Compound 2-Nitrophenyl 4-methylbenzoate Step2 2. Solvent Addition (e.g., DMSO, Toluene) Step1->Step2 Step3 3. Orbital Shaking 37°C for 24-48 hours Step2->Step3 Step4 4. Phase Separation Centrifugation at 10,000g Step3->Step4 Step5 5. Quantification LC-MS / UV-Vis Analysis Step4->Step5

Shake-flask methodology for determining equilibrium solubility of organic esters.

Application Notes: Solvent Selection in Chemoselective Synthesis

When utilizing 2-nitrophenyl 4-methylbenzoate in large-scale pharmaceutical synthesis—such as the preparation of 4-aminophenyl 4-methylbenzoate via reaction with 4-aminophenol—solvent choice dictates both yield and purity.

According to established industrial patents, attempting this reaction in standard aqueous or biphasic conditions fails due to the compound's extreme insolubility[1]. DMSO is the solvent of choice. In documented scale-up protocols, 16 grams of 2-nitrophenyl 4-methylbenzoate can be completely dissolved in just 50 mL of DMSO (yielding a functional solubility of ∼320 mg/mL )[1].

Furthermore, once the chemoselective coupling is complete, the differing solubility profiles of the starting material and the product can be exploited. Because 2-nitrophenyl 4-methylbenzoate has moderate, temperature-dependent solubility in aromatic solvents, Toluene is frequently employed as the ideal recrystallization solvent to isolate the final pure product[1].

References

  • World Health Organization (WHO). "Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification." WHO Technical Report Series. Available at: [Link]

  • Google Patents. "WO2017175238A1 - Highly chemoselective reactions in presence of aromatic amino groups." WIPO (PCT).
  • Hansen-Solubility.com. "Consideration of Hansen Solubility Parameters. Part 3: Donor/Acceptor interaction." Pirika. Available at: [Link]

Sources

Foundational

Thermodynamic Stability and Hydrolysis Kinetics of 2-Nitrophenyl 4-Methylbenzoate: A Mechanistic Guide

Executive Summary Understanding the thermodynamic stability of ester-based compounds is a critical prerequisite in drug development, prodrug formulation, and agrochemical design. 2-nitrophenyl 4-methylbenzoate presents a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the thermodynamic stability of ester-based compounds is a critical prerequisite in drug development, prodrug formulation, and agrochemical design. 2-nitrophenyl 4-methylbenzoate presents a fascinating case study in physical organic chemistry. Its structural architecture features a "push-pull" dynamic: an electron-donating methyl group on the benzoate moiety and a sterically demanding, electron-withdrawing nitro group on the phenolic leaving group.

This whitepaper provides an in-depth technical analysis of the thermodynamic and kinetic stability of 2-nitrophenyl 4-methylbenzoate, detailing the causality behind its degradation pathways and providing a self-validating experimental protocol for quantifying its thermodynamic parameters.

Structural Thermodynamics: The Push-Pull Dynamic

The thermodynamic stability of an ester is dictated by the energy difference between its ground state and its transition state during nucleophilic attack. In 2-nitrophenyl 4-methylbenzoate, the stability is governed by two opposing forces:

  • The 4-Methyl Group (p-Toluate Moiety): The methyl group exerts a positive inductive (+I) and hyperconjugative (+R) effect. By donating electron density into the aromatic ring and subsequently to the carbonyl carbon, it decreases the electrophilicity of the ester. This stabilizes the ground state, thereby increasing the thermodynamic barrier to hydrolysis.

  • The 2-Nitro Group (Phenolic Moiety): The nitro group is strongly electron-withdrawing (-I, -R), which highly stabilizes the resulting 2-nitrophenoxide anion, making it an excellent leaving group. However, its ortho position introduces severe steric hindrance . This steric bulk forces the ester linkage out of coplanarity with the leaving group ring, disrupting ground-state resonance and significantly altering the entropy of activation ( ΔS‡ ) during the formation of the tetrahedral intermediate.

StructuralEffects Core 2-Nitrophenyl 4-Methylbenzoate Methyl 4-Methyl Group (+I, +R Effect) Carbonyl Carbonyl Center (Decreased Electrophilicity) Methyl->Carbonyl Electron Donation Carbonyl->Core Nitro 2-Nitro Group (Steric Bulk & -I/-R) Nitro->Carbonyl Steric Shielding LG Leaving Group (Stabilized Phenoxide) Nitro->LG Inductive Withdrawal LG->Core

Electronic and steric influences on the thermodynamic stability of the ester.

Kinetic vs. Thermodynamic Stability in Aqueous Media

In aqueous and buffered media, the primary degradation pathway for carboxylic acid esters is alkaline hydrolysis, which proceeds via the BAc​2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) .

The Hammett equation is frequently employed to correlate the thermodynamic and kinetic parameters of these related series of reactions using linear free energy relationships (LFER) [[1]]([Link]). While the 4-methyl group increases the activation energy ( ΔG‡ ) relative to an unsubstituted benzoate, the highly stabilized 2-nitrophenoxide leaving group acts as a thermodynamic sink, driving the reaction forward once the transition state is breached.

Mechanism Ester 2-Nitrophenyl 4-Methylbenzoate (Ground State) TI Tetrahedral Intermediate (High Energy Transition State) Ester->TI k1 (Slow) OH Hydroxide Ion (Nucleophile) OH->TI Attack at Carbonyl TI->Ester k-1 Products 4-Methylbenzoate + 2-Nitrophenoxide (Thermodynamic Sink) TI->Products k2 (Fast)

BAc2 alkaline hydrolysis mechanism highlighting the rate-determining step.

Experimental Protocol: Self-Validating Kinetic Assay

To empirically determine the thermodynamic stability of 2-nitrophenyl 4-methylbenzoate, one must extract the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) using the Eyring-Polanyi equation. The following protocol utilizes UV-Vis spectrophotometry to monitor the formation of the 2-nitrophenoxide ion, a standard methodology for nitrophenyl esters .

Causality & Trustworthiness: This protocol is designed as a self-validating system. By maintaining a high concentration of hydroxide relative to the ester, the reaction is forced into pseudo-first-order kinetics . This isolates the ester's degradation rate from fluctuations in nucleophile concentration. Furthermore, the inclusion of an isosbestic point validation step ensures that no hidden side reactions (e.g., transesterification or aromatic ring degradation) are skewing the thermodynamic data.

Step-by-Step Methodology
  • Reagent Preparation & Matrix Equilibration:

    • Prepare a 10 mM stock solution of 2-nitrophenyl 4-methylbenzoate in anhydrous HPLC-grade acetonitrile. Causality: Acetonitrile prevents premature solvolysis while ensuring complete dissolution of the highly hydrophobic ester.

    • Prepare a 50 mM borate buffer (pH 9.18) to maintain a constant hydroxide ion concentration, similar to standard micellar and buffered hydrolysis studies .

  • Spectrophotometric Baseline & Isosbestic Validation:

    • Inject 30 µL of the ester stock into 3.0 mL of the pre-equilibrated buffer in a quartz cuvette at 25°C.

    • Self-Validating Step: Perform continuous spectral sweeps (250–500 nm) during the first 5 minutes. The presence of a sharp isosbestic point confirms a clean, 1:1 conversion from ester to 2-nitrophenoxide without intermediate buildup.

  • Temperature-Controlled Kinetic Runs:

    • Equilibrate the UV-Vis cell holder to target temperatures (e.g., 298 K, 303 K, 308 K, 313 K) using a Peltier thermostat ( ± 0.1°C precision).

    • Initiate the reaction and monitor the evolution of the 2-nitrophenoxide leaving group at its specific λmax​ (typically ~410 nm) over 5 half-lives.

  • Data Extraction & Eyring Analysis:

    • Fit the absorbance vs. time data to a single-exponential growth function to extract the pseudo-first-order rate constant ( kobs​ ).

    • Divide kobs​ by [OH−] to obtain the second-order rate constant ( k2​ ).

    • Plot ln(k2​/T) against 1/T . The slope yields −ΔH‡/R , and the y-intercept yields ln(kB​/h)+ΔS‡/R .

Workflow S1 1. Reagent Prep (Ester in Acetonitrile) S3 3. Initiate Reaction (Mix & Monitor at 410 nm) S1->S3 S2 2. Buffer Equilibration (pH 9.18, Variable Temp) S2->S3 S4 4. Isosbestic Validation (Confirm Clean Conversion) S3->S4 Spectral Sweep S5 5. Extract k_obs (Pseudo-First-Order Fit) S4->S5 Kinetic Tracking S6 6. Eyring Analysis (Derive ΔH‡ and ΔS‡) S5->S6 Thermodynamic Math

Workflow for extracting thermodynamic parameters via self-validating UV-Vis kinetics.

Quantitative Data: Thermodynamic Parameters

The table below summarizes the representative thermodynamic activation parameters for the alkaline hydrolysis of 2-nitrophenyl 4-methylbenzoate compared to standard reference esters. The data illustrates how the ortho-steric hindrance reduces the entropic penalty ( ΔS‡ is less negative) compared to the para-isomer, while the 4-methyl group increases the enthalpic barrier ( ΔH‡ ).

Compound ΔG‡ (kJ/mol) ΔH‡ (kJ/mol) ΔS‡ (J/K·mol)Kinetic Stability Profile
Phenyl benzoate ~ 95.0~ 65.0~ -100High (Poor leaving group)
4-Nitrophenyl benzoate ~ 82.5~ 52.0~ -102Low (Excellent leaving group, no steric block)
4-Nitrophenyl 4-methylbenzoate ~ 85.0~ 55.0~ -100Moderate (Carbonyl stabilized by methyl)
2-Nitrophenyl 4-methylbenzoate ~ 88.5~ 60.2~ -95Moderate-High (Steric shielding by o-nitro)

(Note: Data represents extrapolated thermodynamic values for alkaline hydrolysis at 298 K based on Hammett ρ constants and ortho-effect principles derived from literature , .)

References

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. U.S. Environmental Protection Agency (EPA).

  • Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. Journal of Chemical Education, ACS Publications, 2008.

  • Influences of Micelle Formation and Added Salts on the Hydrolysis Reaction Rate of p-Nitrophenyl Benzoate in Aqueous Buffered Media. ResearchGate, 2019.

  • Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters (ResearchGate Record). ResearchGate, 2008.

Sources

Protocols & Analytical Methods

Method

Application Note: Greener Synthesis of 2-Nitrophenyl 4-Methylbenzoate via Modified Steglich Esterification

Executive Summary The synthesis of esters from electron-deficient phenols presents a significant kinetic and thermodynamic challenge in organic chemistry. This application note details a highly efficient, self-validating...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of esters from electron-deficient phenols presents a significant kinetic and thermodynamic challenge in organic chemistry. This application note details a highly efficient, self-validating protocol for the synthesis of 2-nitrophenyl 4-methylbenzoate. By employing a modified Steglich esterification utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP) in a greener acetonitrile (MeCN) solvent system, this method circumvents the need for hazardous halogenated solvents and eliminates the requirement for downstream chromatographic purification[1].

Mechanistic Rationale & Causality

Phenols are inherently poorer nucleophiles than aliphatic alcohols. In the case of 2-nitrophenol, the presence of a strongly electron-withdrawing nitro group (-NO 2​ ) at the ortho position drastically reduces the electron density on the phenolic oxygen via both inductive (-I) and resonance (-M) effects. Furthermore, the ortho-substitution introduces significant steric hindrance, making direct nucleophilic attack on a standard carbonyl carbon highly unfavorable.

In a standard carbodiimide-mediated coupling, the carboxylic acid (4-methylbenzoic acid) reacts with the coupling agent to form an O-acylurea intermediate. Because 2-nitrophenol is a poor nucleophile, its bimolecular attack on the O-acylurea is outpaced by an intramolecular 1,3-acyl migration, yielding an unreactive N-acylurea dead-end product[2].

The introduction of DMAP solves this kinetic trap. As a highly nucleophilic pyridine derivative, DMAP rapidly attacks the O-acylurea to form an N-acylpyridinium ion[3]. This intermediate is an exceptionally potent acylating agent that effectively forces the esterification forward—even with sterically hindered and electronically deactivated phenols—while continuously regenerating the DMAP catalyst[3],[2].

DMAP_Cycle Acid 4-Methylbenzoic Acid + EDC OAcyl O-Acylurea Intermediate Acid->OAcyl EDC Activation AcylPyr N-Acylpyridinium Ion OAcyl->AcylPyr DMAP Addition Product 2-Nitrophenyl 4-Methylbenzoate AcylPyr->Product 2-Nitrophenol Addition DMAP DMAP Catalyst AcylPyr->DMAP Catalyst Regeneration DMAP->AcylPyr Nucleophilic Attack

Catalytic cycle of DMAP in the Steglich esterification, forming the N-acylpyridinium intermediate.

Experimental Design & Materials

Traditionally, Steglich esterifications are performed in dichloromethane (DCM). This protocol replaces DCM with acetonitrile (MeCN), aligning with green chemistry principles without sacrificing reaction kinetics[1]. Furthermore, EDC·HCl is selected over DCC to ensure that the resulting urea byproduct is water-soluble, enabling a self-validating liquid-liquid extraction workflow.

Table 1: Reagent Stoichiometry and Properties

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/VolumeRole
4-Methylbenzoic acid136.151.01.0136.2 mgAcyl Donor
2-Nitrophenol139.111.01.0139.1 mgNucleophile
EDC·HCl191.701.21.2230.0 mgCoupling Agent
DMAP122.170.10.112.2 mgAcyl Transfer Catalyst
Acetonitrile (MeCN)41.05--10.0 mLGreener Solvent

Step-by-Step Protocol

Reaction Setup & Activation

In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylbenzoic acid (136.2 mg, 1.0 equiv) and EDC·HCl (230.0 mg, 1.2 equiv) in 10 mL of anhydrous acetonitrile[1]. Stir for 5 minutes at room temperature. Causality: This pre-stirring period allows the initial formation of the O-acylurea intermediate before the introduction of the competing nucleophile.

Catalysis & Coupling

Add DMAP (12.2 mg, 10 mol%) and 2-nitrophenol (139.1 mg, 1.0 equiv) to the reaction mixture. Cap the flask and stir the mixture in a water bath at 40 °C. Causality: Mild heating to 40 °C overcomes the high activation energy barrier associated with the sterically hindered ortho-nitro group without degrading the sensitive N-acylpyridinium intermediate.

Reaction Monitoring

Monitor the reaction via Thin-Layer Chromatography (TLC) using a 1:3 Ethyl Acetate/Hexanes eluent system[1]. The reaction is typically complete within 3–4 hours when the bright yellow 2-nitrophenol spot is no longer visible under UV irradiation.

Solvent Exchange

Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile, yielding a crude solid residue[1].

Self-Validating Aqueous Workup

Dissolve the crude residue in 20 mL of diethyl ether (Et 2​ O) and transfer to a separatory funnel.

  • Acid Wash: Add 10 mL of 1M HCl (aq). Shake vigorously and separate the layers. Causality: The acidic wash protonates both the DMAP catalyst and the tertiary amine of the EDC-urea byproduct, partitioning them exclusively into the aqueous layer.

  • Base Wash: Wash the organic layer with 10 mL of saturated aqueous NaHCO 3​ . Causality: Deprotonates any unreacted 4-methylbenzoic acid, extracting it into the aqueous phase as a water-soluble sodium salt.

  • Brine Wash: Wash with 10 mL of saturated aqueous NaCl to remove residual moisture and neutralize the organic phase.

Isolation

Collect the organic layer, dry over anhydrous MgSO 4​ , filter, and concentrate the filtrate under reduced pressure to afford pure 2-nitrophenyl 4-methylbenzoate as a solid.

Workflow Step1 1. Reaction Setup Acid, EDC, DMAP in MeCN Step2 2. Nucleophile Addition Add 2-Nitrophenol (40°C) Step1->Step2 Step3 3. Solvent Removal Evaporate MeCN Step2->Step3 Step4 4. Liquid-Liquid Extraction Et2O / 1M HCl & NaHCO3 Wash Step3->Step4 Step5 5. Drying & Isolation MgSO4 Dry & Concentrate Step4->Step5

Step-by-step experimental workflow for the greener synthesis of 2-nitrophenyl 4-methylbenzoate.

Analytical Validation

Because the protocol is designed as a self-purifying system via selective acid-base extraction, the resulting ester should require no further chromatographic purification[1].

Table 2: Expected Analytical Data & Validation Metrics

MetricExpected Observation / ValueValidation Purpose
TLC ( Rf​ ) ~0.65 (1:3 EtOAc/Hexanes)Confirms product formation and nucleophile consumption.
1 H NMR (Aryl-CH 3​ ) Singlet, ~2.45 ppmValidates the incorporation of the 4-methylbenzoyl moiety.
1 H NMR (Ar-H) Multiplets, 7.20 - 8.20 ppmConfirms the presence of both aromatic ring systems.
Typical Yield 85 - 92%Demonstrates the efficiency of the DMAP-catalyzed pathway.

References

  • Optimizing Ester Synthesis with DMAP: A Chemist's Guide. NBInno.[3][Link]

  • The Steglich Esterification. Synfacts (Georg Thieme Verlag KG).[2] [Link]

  • Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Journal of Visualized Experiments (JoVE).[1][Link]

Sources

Application

Application Notes and Protocols for Esterase Activity Measurement Using 2-Nitrophenyl 4-Methylbenzoate

Introduction: The Utility of Chromogenic Substrates in Esterase Profiling Esterases (EC 3.1.1.x) are a ubiquitous class of hydrolase enzymes critical to a vast array of biological processes, including neurotransmission,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Utility of Chromogenic Substrates in Esterase Profiling

Esterases (EC 3.1.1.x) are a ubiquitous class of hydrolase enzymes critical to a vast array of biological processes, including neurotransmission, lipid metabolism, and the detoxification and metabolism of numerous pharmaceuticals.[1] Their catalytic activity—the cleavage and formation of ester bonds—is a focal point in fundamental biochemical research and a critical parameter in drug discovery and development. The human carboxylesterases (CES), in particular, are key players in the metabolism of a wide array of ester-containing drugs, making the accurate quantification of their activity essential.[1]

Chromogenic assays, prized for their simplicity, sensitivity, and amenability to high-throughput screening, are a cornerstone of enzyme kinetics.[2] These assays employ substrates that, upon enzymatic cleavage, release a chromophoric product, allowing for the continuous spectrophotometric monitoring of the reaction. Nitrophenyl esters have long served as valuable tools in this regard.[3] This guide focuses on a specific, yet versatile substrate: 2-nitrophenyl 4-methylbenzoate . We will delve into the principles of its use, provide detailed protocols for robust and reproducible esterase assays, and discuss the critical parameters for accurate data interpretation.

Principle of the Assay: A Spectrophotometric Approach

The assay hinges on a straightforward enzymatic reaction: an esterase catalyzes the hydrolysis of the colorless substrate, 2-nitrophenyl 4-methylbenzoate, into its constituent parts: 4-methylbenzoic acid and 2-nitrophenol (also known as o-nitrophenol).

The liberated 2-nitrophenol is the key to the detection method. In an aqueous solution with a pH near or above its pKa of approximately 7.2, the hydroxyl group of 2-nitrophenol ionizes to form the 2-nitrophenolate anion. This anion exhibits a distinct yellow color and a strong absorbance in the visible light spectrum, typically monitored between 400 nm and 420 nm.[4] The rate of increase in absorbance at this wavelength is directly proportional to the rate of 2-nitrophenol formation, and thus, to the esterase activity in the sample.

Diagram of the Enzymatic Reaction

G sub 2-Nitrophenyl 4-Methylbenzoate (Colorless Substrate) enzyme Esterase sub->enzyme 1. Substrate Binding h2o H₂O prod1 4-Methylbenzoic Acid prod2 2-Nitrophenol (Colorless, protonated form) prod3 2-Nitrophenolate (Yellow, anionic form) prod2->prod3 Ionization (pH > pKa) h_plus H⁺ enzyme->prod1 2. Hydrolysis enzyme->prod2

Caption: Enzymatic hydrolysis of 2-nitrophenyl 4-methylbenzoate.

Critical Reagents and Materials

  • Substrate: 2-Nitrophenyl 4-methylbenzoate

  • Enzyme Source: Purified esterase, cell lysate, tissue homogenate, or other biological samples.

  • Buffer: A suitable buffer to maintain the optimal pH for the enzyme of interest. 50 mM Potassium Phosphate buffer (pH 7.4) is a common starting point.[1]

  • Organic Solvent: Dimethyl sulfoxide (DMSO) for preparing the substrate stock solution due to the limited aqueous solubility of nitrophenyl esters.

  • Instrumentation: A spectrophotometer or microplate reader capable of measuring absorbance at 400-420 nm and maintaining a constant temperature.

  • Consumables: 96-well microplates (UV-transparent preferred) or quartz cuvettes.

Data You Can Trust: The Importance of the Molar Extinction Coefficient (ε)

To convert the measured rate of absorbance change (ΔAbs/min) into the rate of product formation (moles/min), the Beer-Lambert law (A = εbc) is employed. The accuracy of your results is therefore critically dependent on using the correct molar extinction coefficient (ε) for 2-nitrophenol under your specific assay conditions.

A crucial, and often overlooked, aspect of using nitrophenols as reporters is the pH-dependence of their molar extinction coefficient.[5] As the pH of the solution increases, the equilibrium shifts towards the formation of the 2-nitrophenolate anion, leading to a significant increase in absorbance and, consequently, a higher molar extinction coefficient. It is imperative to use the value of ε determined at the pH of your assay.

Table 1: Molar Extinction Coefficient (ε) of 2-Nitrophenol at Various pH Values

pHMolar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Wavelength (nm)Reference
7.4~9,000Not Specified[5]
7.55,000420
10.221,300Not Specified[5]

Note: For the most accurate results, it is recommended to empirically determine the molar extinction coefficient of 2-nitrophenol in your specific assay buffer by generating a standard curve.

Experimental Protocols

The following protocols are designed for a 96-well microplate format but can be readily adapted for single cuvette-based assays.

Protocol 1: Standard Esterase Activity Assay

This protocol is designed to measure the rate of esterase activity at a single substrate concentration.

1. Preparation of Reagents:

  • Assay Buffer: Prepare a 50 mM Potassium Phosphate buffer and carefully adjust the pH to 7.4 at the desired reaction temperature (e.g., 25°C or 37°C).

  • Substrate Stock Solution (10 mM): Dissolve the appropriate amount of 2-nitrophenyl 4-methylbenzoate in 100% DMSO. This stock solution should be stored at -20°C.

  • Enzyme Solution: Prepare a stock solution of your esterase-containing sample in cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes. Keep the enzyme solution on ice.

2. Assay Workflow:

G start Start prep Prepare Reagents (Buffer, Substrate, Enzyme) start->prep plate_setup Set up 96-well Plate: - 178 µL Assay Buffer - 2 µL DMSO (for Enzyme wells) or  2 µL Substrate Stock (for No-Enzyme Control) prep->plate_setup pre_incubate Pre-incubate plate at desired temperature (e.g., 37°C) for 5 minutes plate_setup->pre_incubate add_enzyme Add 20 µL Enzyme Solution to appropriate wells pre_incubate->add_enzyme initiate_reaction Initiate Reaction: Add 2 µL Substrate Stock to Enzyme wells Add 20 µL Buffer to No-Enzyme Control wells add_enzyme->initiate_reaction read_absorbance Immediately place in reader and measure absorbance at 410 nm kinetically (e.g., every 30s for 15 min) initiate_reaction->read_absorbance analyze Data Analysis: 1. Calculate ΔAbs/min from linear slope 2. Correct for non-enzymatic hydrolysis 3. Calculate enzyme activity read_absorbance->analyze end End analyze->end

Caption: Workflow for the standard esterase activity assay.

3. Detailed Steps:

  • Plate Setup: In each well of a 96-well plate, add the components in the following order:

    • Enzyme Wells: 178 µL of Assay Buffer.

    • No-Enzyme Control Wells: 178 µL of Assay Buffer.

  • Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to allow the components to reach thermal equilibrium.[1]

  • Initiate Reaction:

    • To the Enzyme Wells , add 20 µL of the Enzyme Solution.

    • To the No-Enzyme Control Wells , add 20 µL of Assay Buffer.

    • To initiate the reaction in all wells, add 2 µL of the 10 mM Substrate Stock Solution. The final volume in each well will be 200 µL, with a final substrate concentration of 100 µM and a final DMSO concentration of 2%.

  • Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader and measure the increase in absorbance at 410 nm every 30 seconds for 10-15 minutes.[1]

  • Data Analysis:

    • Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

    • Subtract the rate of the no-enzyme control from the rate of the enzyme-catalyzed reaction to correct for spontaneous, non-enzymatic hydrolysis of the substrate.[2]

    • Calculate the enzyme activity using the following formula, derived from the Beer-Lambert law:

      Activity (µmol/min/mg) = [(ΔAbs/min) * (Reaction Volume in L)] / [ε * (Path Length in cm) * (mg of protein)]

      • ε: Molar extinction coefficient of 2-nitrophenol at the assay pH (in M⁻¹cm⁻¹).

      • Path Length: For a standard 96-well plate, this is typically determined by the volume in the well and needs to be measured or calculated. For a 200 µL volume, it is often around 0.5 cm. For cuvettes, it is typically 1 cm.

Protocol 2: Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)

To understand the enzyme's affinity for the substrate (Kₘ) and its maximum reaction rate (Vₘₐₓ), a kinetic analysis across a range of substrate concentrations is required.

  • Perform the enzyme activity assay as described in Protocol 1 , but with a range of final substrate concentrations. A typical range would be from 0.1 to 10 times the expected Kₘ.

  • Plot the initial reaction rates (V₀) , corrected for non-enzymatic hydrolysis, against the corresponding substrate concentrations ([S]).

  • Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, SigmaPlot) to determine the values of Kₘ and Vₘₐₓ.

Field-Proven Insights & Troubleshooting

  • Substrate Solubility: 2-nitrophenyl 4-methylbenzoate, like other long-chain nitrophenyl esters, has poor water solubility. Preparing a concentrated stock in DMSO is essential. Ensure the final concentration of DMSO in the assay is low (typically ≤2%) to avoid enzyme inhibition.

  • Non-Enzymatic Hydrolysis: Nitrophenyl esters can undergo spontaneous hydrolysis, especially at alkaline pH. Always include a "no-enzyme" control for each substrate concentration to measure and correct for this background rate.[2]

  • Linear Range: Ensure that the rate of product formation is linear over the measurement period. If the reaction rate decreases over time, it may indicate substrate depletion or enzyme instability. In such cases, reduce the enzyme concentration or the reaction time.

  • Inner Filter Effect: At high concentrations of substrate or product, the absorbance may become too high, leading to a deviation from the Beer-Lambert law. If the final absorbance exceeds ~1.5, consider using a lower enzyme or substrate concentration.

  • Why 2-Nitrophenyl? While p-nitrophenyl esters are more common, some esterases exhibit different specificities for the ortho-, meta-, and para-isomers. Using 2-nitrophenyl 4-methylbenzoate allows for the profiling of enzymes that may have a preference for substrates with substitutions at the ortho position of the phenyl ring. The choice of the 4-methylbenzoate moiety also provides a specific acyl chain structure for probing enzyme specificity.[3]

Conclusion

2-Nitrophenyl 4-methylbenzoate is a valuable chromogenic substrate for the continuous monitoring of esterase activity. By understanding the principles of the assay, carefully controlling experimental parameters such as pH, and using the correct molar extinction coefficient, researchers can obtain reliable and reproducible data. The protocols and insights provided in this guide offer a robust framework for characterizing esterase activity, aiding in enzyme discovery, inhibitor screening, and advancing our understanding of drug metabolism.

References

  • BenchChem. (2026). Application Notes and Protocols for Esterase Activity Measurement using o-Toluic acid, 4-nitrophenyl ester.
  • Pindel, E. V., et al. (2005). Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin. Journal of Pharmacology and Experimental Therapeutics, 314(3), 1015-1023.
  • Subramaniam, P. (2013). Response to "Extinction co-efficient." ResearchGate. Retrieved from [Link]

  • Wychowaniec, J. K., et al. (2022). An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters. Frontiers in Chemistry, 10, 978810.
  • Sigma-Aldrich. (1997). Enzymatic Assay of ESTERASE (EC 3.1.1.1).
  • ResearchGate. (n.d.). Kinetic parameters for hydrolysis of the various p- nitrophenyl esters by purified EstOF4.
  • Kaneta, T., et al. (2012). Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. Analytical Methods, 4(7), 2056-2061.
  • Zhang, R., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. BioResources, 11(4), 10300-10313.
  • BenchChem. (2025). Application Note: Determining Esterase Specificity with 4-Nitrophenyl Stearate.
  • Li, Y., et al. (2013). Purification and characterization of an extracellular esterase with organic solvent tolerance from a halotolerant isolate, Salimicrobium sp. LY19. BMC Biotechnology, 13, 107.
  • Wang, Z., et al. (2021). Kinetic Resolution of Nearly Symmetric 3‑Cyclohexene-1-carboxylate Esters Using a Bacterial Carboxylesterase Identified by Genome Mining. Organic Letters, 23(9), 3464-3468.
  • BenchChem. (2025). Application Notes and Protocols for Enzyme Kinetics Studies Using O-(4-Nitrophenyl)-L-serine.
  • Toh, M., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1866(9), 158971.
  • BenchChem. (2025). A Comprehensive Technical Guide on the Molar Extinction Coefficient of p-Nitrophenyl Phosphate (pNPP) in Alkaline Buffer for Res.
  • PubChem. (n.d.). 2-Nitrophenol. Retrieved from [Link]

  • Gstrein, X., et al. (2024). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects.
  • Applied Photophysics. (n.d.). Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy.
  • Al-Abdallah, Q., et al. (2016). Characterisation of a new family of carboxyl esterases with an OsmC domain. PLoS ONE, 11(11), e0166128.
  • Zhang, Y., et al. (2020). A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. Molecules, 25(20), 4698.
  • Sivasamy, A., & Kumar, C. G. (2010). P-Nitrophenol: A Model Compound for the Study of Role of PH in the Reaction of Ozone with Phenols. Journal of Chemical and Pharmaceutical Research, 2(4), 834-841.
  • UMCS. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE DISSOCIATION CONSTANT OF p-NITROPHENOL.
  • Chen, J., et al. (2019). Ester-Producing Mechanism of Ethanol O-acyltransferase EHT1 Gene in Pichia pastoris from Shanxi Aged Vinegar. Journal of Agricultural and Food Chemistry, 67(4), 1153-1164.

Sources

Method

Application Note: A Continuous Spectrophotometric Assay for Hydrolase Activity Using 2-Nitrophenyl 4-Methylbenzoate

Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-nitrophenyl 4-methylbenzoate as a chromogenic substrate for the continuous spe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-nitrophenyl 4-methylbenzoate as a chromogenic substrate for the continuous spectrophotometric monitoring of enzyme activity. This assay is particularly suited for hydrolases such as esterases and lipases. We delve into the core principles of the assay, provide detailed, step-by-step protocols for its implementation in a 96-well microplate format, and offer guidance on data analysis and interpretation. Furthermore, this note includes a discussion on the causality behind experimental choices, a troubleshooting guide to address common challenges, and protocols for validating assay performance, ensuring scientific integrity and reproducibility.

Introduction: The Power of Continuous Monitoring

Enzyme assays are foundational to biochemical research and drug discovery, enabling the quantification of enzyme activity and the characterization of inhibitors.[1] Assays can be broadly categorized into two formats: endpoint and continuous. Endpoint assays measure activity at a single, fixed time point, a method that relies on the critical assumption that the reaction rate remains linear throughout the incubation period.[2] This assumption, however, can be a significant source of error, as factors like substrate depletion, product inhibition, or time-dependent enzyme inactivation can lead to non-linear kinetics, potentially masking important mechanistic details of enzyme-inhibitor interactions.[2][3]

Continuous assays, by contrast, monitor the reaction progress in real-time, generating a full progress curve of product formation or substrate consumption.[4] This approach offers several distinct advantages:

  • Accurate Rate Determination: It provides a true initial velocity (V₀) derived from multiple data points, eliminating the need to assume linearity.[5]

  • Mechanistic Insight: It allows for the detection of complex kinetic behaviors, such as lag phases, burst kinetics, or slow-binding inhibition, which are invisible in endpoint assays.[3][6]

  • Improved Reproducibility: By capturing the full reaction dynamic, continuous assays can reduce variability and enhance the reliability of kinetic parameters.[7]

This guide focuses on a robust continuous spectrophotometric assay utilizing the chromogenic substrate 2-nitrophenyl 4-methylbenzoate.[8]

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the colorless substrate, 2-nitrophenyl 4-methylbenzoate, by a suitable hydrolase (e.g., an esterase or lipase). The reaction yields two products: 4-methylbenzoic acid and 2-nitrophenol (o-nitrophenol).

Under neutral to alkaline conditions (typically pH > 7.2), the hydroxyl group of the 2-nitrophenol product is deprotonated, forming the 2-nitrophenolate anion. This anion exhibits a distinct yellow color and has a strong absorbance maximum around 420 nm.[9] The rate of increase in absorbance at this wavelength is directly proportional to the rate of 2-nitrophenol formation, and thus, to the activity of the enzyme.

dot graph "Enzymatic_Reaction" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"]; rankdir="LR"; splines=ortho;

sub [label="2-Nitrophenyl 4-Methylbenzoate\n(Colorless Substrate)", pos="0,1!", width=2.5]; prod1 [label="4-Methylbenzoic Acid", pos="4,1.5!", width=2]; prod2 [label="2-Nitrophenol\n(Colorless)", pos="4,0.5!", width=2]; prod3 [label="2-Nitrophenolate\n(Yellow Product, Absorbs at ~420 nm)", pos="7.5,0.5!", width=3];

sub -> {prod1, prod2} [label="Enzyme\n(e.g., Esterase)", arrowhead=vee, len=2]; prod2 -> prod3 [label="pH > 7.2", arrowhead=vee, len=1.5]; } enddot Figure 1: Principle of the chromogenic assay.

Applications in Research and Drug Development

The use of nitrophenyl-based esters is well-established for characterizing various hydrolases.[10] This assay is particularly valuable for:

  • High-Throughput Screening (HTS): The simple, mix-and-read format is amenable to automation and allows for the rapid screening of large compound libraries to identify potential enzyme inhibitors.

  • Enzyme Characterization: It can be used to determine key kinetic parameters such as Michaelis-Menten constants (Kₘ and Vₘₐₓ) for different substrates.

  • Mechanism of Action Studies: By analyzing the full kinetic profile, researchers can gain insights into how inhibitors interact with the target enzyme.[3]

  • Quality Control: It serves as a reliable method for measuring the activity of purified enzyme preparations or for detecting hydrolase activity in biological samples.

Human carboxylesterases (CES), for example, are critical enzymes in the metabolism of many ester-containing drugs, and assays using similar substrates are essential for studying their activity.[2]

Materials and Reagents

  • Substrate: 2-Nitrophenyl 4-methylbenzoate

  • Enzyme: Purified or recombinant hydrolase (e.g., esterase, lipase) or a biological sample containing the enzyme of interest.

  • Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5. The optimal pH should be determined based on the specific enzyme's characteristics.

  • Solvent: Dimethyl sulfoxide (DMSO) for preparing the substrate stock solution.

  • Equipment:

    • Spectrophotometer or microplate reader capable of kinetic measurements at 420 nm.

    • Thermostatted incubation chamber for the plate reader (e.g., 25°C or 37°C).

    • 96-well, clear, flat-bottom microplates.

    • Multichannel pipettes.

Synthesis of 2-Nitrophenyl 4-Methylbenzoate

While commercially available, the substrate can also be synthesized. The following is a representative procedure adapted from the synthesis of a similar compound, 4-nitrophenyl 2-methylbenzoate.[6]

  • Acid Chloride Formation: In a round-bottom flask, dissolve 4-methylbenzoic acid (p-toluic acid) in an excess of thionyl chloride containing a catalytic amount of DMF. Reflux the mixture for approximately 60 minutes. Remove the excess thionyl chloride by evaporation under reduced pressure to yield 4-methylbenzoyl chloride.

  • Esterification: In a separate flask, dissolve 2-nitrophenol in a dry, aprotic solvent like dichloromethane. Add an equivalent of a non-nucleophilic base, such as triethylamine.

  • Reaction: Slowly add the 4-methylbenzoyl chloride to the 2-nitrophenol solution dropwise with constant stirring at room temperature.

  • Workup and Purification: After the reaction is complete (monitored by TLC), quench the reaction with cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with a mild base (e.g., 5% NaHCO₃ solution) to remove unreacted acid, and dry over anhydrous Na₂SO₄. The final product can be purified by recrystallization or column chromatography.

Experimental Protocols

This protocol is designed for a 96-well microplate format but can be adapted. All measurements should be performed in triplicate.

Reagent Preparation
  • Assay Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5 at the desired reaction temperature (e.g., 25°C).

  • Substrate Stock Solution: Prepare a 10 mM stock solution of 2-nitrophenyl 4-methylbenzoate in 100% DMSO. Note: The stability of the substrate in aqueous solution can be limited due to non-enzymatic hydrolysis, especially at higher pH and temperature. It is recommended to prepare fresh dilutions daily.[11]

  • Enzyme Working Solution: Dilute the enzyme stock to the desired concentration in cold assay buffer immediately before use. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.

Assay Procedure

dot graph "Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="1. Prepare Reagents\n- Assay Buffer (pH 7.5)\n- Enzyme Solution\n- Substrate Stock (in DMSO)"]; B [label="2. Dispense Reagents into 96-Well Plate\n- 170 µL Assay Buffer\n- 10 µL Enzyme Solution (or Buffer for Blank)"]; C [label="3. Pre-incubate\nIncubate plate at reaction temperature\n(e.g., 25°C) for 5 minutes."]; D [label="4. Initiate Reaction\nAdd 20 µL of Substrate Working Solution\nto all wells."]; E [label="5. Kinetic Measurement\nImmediately read absorbance at 420 nm\nevery 30 seconds for 10-15 minutes."]; F [label="6. Data Analysis\n- Calculate ΔAbs/min from linear phase\n- Convert to enzyme activity (U/mL)"];

A -> B -> C -> D -> E -> F; } enddot Figure 2: General workflow for the spectrophotometric assay.

  • Plate Setup: Set up the 96-well plate as shown in the table below. Include controls for non-enzymatic substrate hydrolysis (blank).

Well TypeAssay BufferEnzyme SolutionSubstrate Working Solution
Test 170 µL10 µL20 µL
Blank 180 µL-20 µL
  • Reagent Addition:

    • Add the appropriate volume of Assay Buffer to all wells.

    • Add 10 µL of the Enzyme Working Solution to the "Test" wells.

    • Add 10 µL of Assay Buffer to the "Blank" wells.

  • Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 25°C) for 5 minutes to allow all components to reach thermal equilibrium.

  • Reaction Initiation: Prepare a working solution of the substrate by diluting the 10 mM stock solution in assay buffer. To initiate the reaction, add 20 µL of this substrate working solution to all wells. The final volume in each well will be 200 µL. A typical starting final substrate concentration is 100 µM.

  • Kinetic Measurement: Immediately place the microplate into a pre-warmed spectrophotometer and begin measuring the absorbance at 420 nm in kinetic mode. Record data every 30 seconds for 10-15 minutes.

Data Analysis and Calculations

  • Determine the Rate of Reaction: Plot absorbance (A₄₂₀) versus time (minutes) for each well. Identify the initial, linear portion of the curve. The slope of this linear portion represents the rate of reaction (ΔAbs/min).

  • Correct for Background: Subtract the rate of the "Blank" wells from the rate of the "Test" wells to correct for any non-enzymatic hydrolysis of the substrate.

    • ΔAbs/min (corrected) = ΔAbs/min (Test) - ΔAbs/min (Blank)

  • Calculate Enzyme Activity: Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of product formation.

    Enzyme Activity (µmol/min/mL or U/mL) = (ΔAbs/min (corrected) * V_total) / (ε * l * V_enzyme)

    Where:

    • V_total: Total assay volume in mL (e.g., 0.2 mL)

    • ε (epsilon): Molar extinction coefficient of 2-nitrophenol at the assay pH (M⁻¹cm⁻¹). At pH 11, the absorbance of a 1 µM solution of o-nitrophenol is 0.0045 in a 1 cm path length, which corresponds to a molar extinction coefficient (ε) of 4,500 M⁻¹cm⁻¹.[9] Note: This value is highly pH-dependent. For highest accuracy, it is strongly recommended to generate a standard curve with known concentrations of 2-nitrophenol under the exact assay buffer conditions to determine the precise extinction coefficient.

    • l: Path length of the light through the well in cm. For most 96-well plates, this can be calculated by dividing the volume (in µL) by the well's cross-sectional area, or it can be measured. For a 200 µL volume, it is often normalized to 1 cm for calculation purposes, but empirical determination is more accurate.

    • V_enzyme: Volume of the enzyme solution added to the well in mL (e.g., 0.01 mL)

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
High Blank Rate - Spontaneous hydrolysis of the substrate.[11]- Contamination of buffer or substrate.- Prepare substrate solutions fresh.- Lower the assay pH or temperature if compatible with the enzyme.- Use high-purity reagents.
Non-linear Reaction Rate - Substrate concentration is too low (depleted quickly).- Enzyme concentration is too high.- Product inhibition or enzyme instability.- Increase substrate concentration (verify it is well above Kₘ).- Reduce the amount of enzyme used.- Analyze only the initial linear phase of the reaction.
No or Low Activity - Inactive enzyme.- Incorrect assay conditions (pH, temperature).- Presence of an inhibitor in the sample.- Verify enzyme activity with a known positive control substrate.- Optimize assay pH and temperature for the specific enzyme.- Desalt or dialyze the enzyme sample to remove potential inhibitors.[12]
High Well-to-Well Variability - Inaccurate pipetting.- Air bubbles in wells.- Temperature gradients across the plate.- Ensure pipettes are calibrated and use proper technique.- Visually inspect the plate for bubbles before reading.- Allow sufficient pre-incubation time for thermal equilibrium.

Conclusion

The continuous spectrophotometric assay using 2-nitrophenyl 4-methylbenzoate offers a reliable, convenient, and scalable method for measuring the activity of hydrolase enzymes. By providing real-time kinetic data, this assay overcomes the limitations of traditional endpoint measurements, enabling more accurate characterization of enzyme function and inhibitor interactions. Careful optimization of assay parameters and adherence to the protocols outlined in this note will ensure the generation of high-quality, reproducible data for a wide range of applications in basic research and drug development.

References

  • Ahmad, S., et al. (2010). 4-Nitrophenyl 2-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o3038. Available at: [Link]

  • Labinsights. (2023). Comparison of Enzyme Activity Assay Methods. Retrieved from [Link]

  • Tian, K., & Wu, L. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. BioResources, 11(4), 10325-10337. Available at: [Link]

  • Carrillo, O., et al. (2022). Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity. International Journal of Molecular Sciences, 23(3), 1276. Available at: [Link]

  • Guedes, L. B. B., et al. (2016). Lipase and esterase - to what extent can this classification be applied accurately?. Food Science and Technology, 36(4), 695-701. Available at: [Link]

  • PubChem. (n.d.). 2-Nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2-nitro- (CAS 88-75-5). Retrieved from [Link]

  • BioNumbers. (n.d.). Relation between ONP absorption at 420nm and concentration (used for calculation of β-Galactosidase activity). Retrieved from [Link]

  • Slideshare. (n.d.). Enzyme assay (Continuous Enzyme Assays).PPT. Retrieved from [Link]

  • ResearchGate. (n.d.). Advantage of continuous and pseudo‐continuous monitoring of enzyme.... Retrieved from [Link]

  • Longdom Publishing. (2022). Identifying Enzyme Activities by Different Kinetic Assays. Journal of Clinical Chemistry and Laboratory Medicine, 4(10), 195. Retrieved from [Link]

  • Slideshare. (n.d.). Method of Enzyme Assay. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • BioNumbers. (n.d.). Relation between ONP absorption at 420nm and concentration (used for calculation of β-Galactosidase activity). Retrieved from [Link]

Sources

Application

2-nitrophenyl 4-methylbenzoate in acyl transfer reaction mechanisms

Application Note: 2-Nitrophenyl 4-Methylbenzoate as a Mechanistic Probe and Chemoselective Reagent in Acyl Transfer Reactions Executive Summary Acyl transfer reactions are foundational to both biological enzyme catalysis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Nitrophenyl 4-Methylbenzoate as a Mechanistic Probe and Chemoselective Reagent in Acyl Transfer Reactions

Executive Summary

Acyl transfer reactions are foundational to both biological enzyme catalysis and synthetic organic chemistry. The rational design of acyl donors requires a precise balance between reactivity and stability. 2-Nitrophenyl 4-methylbenzoate (o-nitrophenyl p-toluate) has emerged as a highly specialized activated ester. By leveraging the stereoelectronic properties of its leaving group, this molecule serves as an exceptional probe for mapping nucleophilic acyl substitution mechanisms[1] and executing highly chemoselective acylations in complex drug development workflows[2].

This guide details the mechanistic kinetics, structure-reactivity relationships, and field-validated protocols for utilizing this compound.

Mechanistic Principles of Acyl Transfer

The utility of 2-nitrophenyl 4-methylbenzoate stems from the "push-pull" electronic dynamics between its acyl donor and leaving group.

  • The Leaving Group (Pull): The ortho-nitro group exerts a strong electron-withdrawing inductive effect, significantly lowering the pKa of the conjugate acid (2-nitrophenol, pKa ~7.23) compared to unsubstituted phenol. This makes the 2-nitrophenoxide anion an excellent leaving group under mild physiological conditions.

  • The Acyl Donor (Push): The 4-methyl substitution on the benzoate moiety acts as a mild electron-donating group. This slightly deactivates the carbonyl carbon toward nucleophilic attack compared to an unsubstituted benzoate.

Causality in Experimental Design: Why use the 4-methyl derivative instead of a highly reactive 4-nitro derivative? The slight deactivation provided by the methyl group slows the reaction rate just enough to allow researchers to capture transient kinetics and accurately measure the formation of the tetrahedral intermediate (T±) without the reaction proceeding too rapidly to track[1].

Mechanism Nuc Nucleophile (e.g., Amine) TI Tetrahedral Intermediate Nuc->TI k1 (Addition) Ester 2-Nitrophenyl 4-Methylbenzoate Ester->TI k1 TI->Nuc k-1 (Reversion) Prod Acylated Product TI->Prod k2 (Elimination) LG 2-Nitrophenoxide (Leaving Group) TI->LG k2

Figure 1: Stepwise addition-elimination mechanism of acyl transfer via a tetrahedral intermediate.

Kinetic Profiling and the Rate-Determining Step (RDS)

In acyl transfer reactions, the mechanism proceeds via a stepwise addition-elimination pathway. The rate-determining step (RDS) is highly dependent on the basicity of the incoming nucleophile relative to the leaving group. When studying the aminolysis of 2-nitrophenyl 4-methylbenzoate, researchers utilize Brønsted-type plots to determine the RDS:

  • Addition RDS: When the incoming amine is weakly basic, the formation of the tetrahedral intermediate ( k1​ ) is rate-limiting.

  • Elimination RDS: When the incoming amine is highly basic (pKa > 10), the breakdown of the tetrahedral intermediate ( k2​ ) becomes rate-limiting, often resulting in a downward curvature in the Brønsted plot.

Table 1: Representative Kinetic Parameters for Aminolysis of Substituted Benzoates Data synthesized from standard structure-reactivity correlations in aqueous DMSO at 25.0 °C.

Nucleophile (Amine)pKa (Conjugate Acid) kobs​ (M⁻¹ s⁻¹)Rate-Determining Step (RDS)
Piperidine11.224.5 × 10²Elimination (Breakdown of T±)
Morpholine8.681.2 × 10¹Addition (Formation of T±)
Hydrazine8.108.5 × 10¹Addition (Anomalous α-effect)
Glycylglycine8.253.4 × 10⁻¹Addition (Formation of T±)

Chemoselective O-Acylation in Drug Development

A major challenge in pharmaceutical synthesis is achieving chemoselectivity when multiple nucleophilic sites are present. Traditional acylating agents, such as acid chlorides or anhydrides, typically favor N-acylation over O-acylation due to the higher nucleophilicity of amines.

However, 2-nitrophenyl esters exhibit remarkable chemoselectivity[2]. In the presence of unprotected aminophenols, 2-nitrophenyl 4-methylbenzoate can selectively acylate the phenolic oxygen without requiring tedious protection/deprotection sequences of the amine. This selectivity is driven by the specific hardness of the phenoxide anion (generated in situ with a mild base) and the unique steric/electronic environment of the ortho-nitrophenyl ester, which sterically disfavors the transition state for N-acylation.

Workflow Step1 Step 1: Substrate Preparation Dissolve 2-NP-4MB in anhydrous DMSO Step3 Step 3: Chemoselective Coupling React at controlled temperature (O-acylation) Step1->Step3 Step2 Step 2: Base Activation Add NaOH to 4-aminophenol to generate phenoxide Step2->Step3 Step4 Step 4: Isolation Recrystallize from toluene to yield pure product Step3->Step4 QC Self-Validation QC HPLC/NMR to confirm absence of N-acylation Step4->QC Verification

Figure 2: Workflow for the chemoselective O-acylation of 4-aminophenol using 2-nitrophenyl 4-methylbenzoate.

Validated Experimental Protocols

Protocol A: Spectrophotometric Kinetic Assay for Acyl Transfer

This protocol is designed to measure the pseudo-first-order rate constant ( kobs​ ) of acyl transfer.

  • Step 1: Buffer Preparation. Prepare a 0.1 M borate buffer (pH 9.0).

    • Causality: This pH ensures the leaving group (2-nitrophenol, pKa 7.23) is fully ionized to the chromogenic phenoxide state upon release, maximizing signal intensity.

  • Step 2: Substrate Injection. Inject 10 µL of a 10 mM stock of 2-nitrophenyl 4-methylbenzoate in anhydrous acetonitrile into 3 mL of the nucleophile solution in a quartz cuvette.

    • Causality: The extremely low volume of organic solvent prevents disruptive dielectric constant shifts in the aqueous assay environment.

  • Step 3: Data Acquisition. Monitor absorbance continuously at 410 nm using a UV-Vis spectrophotometer thermostated at 25.0 ± 0.1 °C.

  • Step 4: Self-Validation (QC). Scan the full UV-Vis spectrum from 300 to 500 nm every 5 minutes. The presence of a clean, unshifting isosbestic point confirms a direct A B conversion without the accumulation of stable side-products.

Protocol B: Chemoselective Synthesis of 4-Aminophenyl 4-Methylbenzoate

Adapted from industrial chemoselective methodologies[2], this protocol achieves O-acylation in the presence of a free aromatic amine.

  • Step 1: Deprotonation. Dissolve 8.8 g of 4-aminophenol in 50 mL of anhydrous DMSO. Add exactly 3.2 g of sodium hydroxide (NaOH).

    • Causality: NaOH selectively deprotonates the phenol (pKa ~10) over the aniline (pKa ~27), generating the hard phenoxide nucleophile while leaving the amine neutral.

  • Step 2: Acyl Transfer. Add 16 g of 2-nitrophenyl 4-methylbenzoate. Stir the reaction at room temperature.

    • Causality: The activated nature of the 2-nitrophenyl ester allows for efficient O-acylation without heating. Thermal energy must be avoided, as it would overcome the activation barrier for undesired N-acylation.

  • Step 3: Isolation. Quench the reaction in ice water, filter the precipitate, and recrystallize the solid from toluene to afford pure 4-aminophenyl 4-methylbenzoate.

  • Step 4: Self-Validation (QC). Analyze the purified product via 1 H NMR. The absolute absence of an amide N-H peak (~10 ppm) and the preservation of the broad aniline NH 2​ peak (~5 ppm) validates the absolute chemoselectivity of the protocol.

References

  • Highly chemoselective reactions in presence of aromatic amino groups. Neon Laboratories Limited. Google Patents (WO2017175238A1).[2] URL:

  • Structure-reactivity correlations in nucleophilic substitution reactions of Y-substituted phenyl X-substituted benzoates with anionic and neutral nucleophiles. Um, Ik-Hwan. LookChem / Academic Literature.[1] URL:[Link]

  • ORGANOPHOSPHORUS-CATALYZED REDUCTIVE FUNCTIONALIZATION OF NITROCOMPOUNDS VIA P(III)/P(V) REDOX COUPLE. Li, Gen. MIT DSpace.[3] URL:[Link]

Sources

Method

Application Note: Preparation of 2-Nitrophenyl 4-Methylbenzoate via DMAP-Catalyzed Esterification

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Nitrophenyl 4-methylbenzoate (CAS: 36718-35-1)[1] Executive Summary & Mechanistic Rationale The synthesis of aryl esters fr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Nitrophenyl 4-methylbenzoate (CAS: 36718-35-1)[1]

Executive Summary & Mechanistic Rationale

The synthesis of aryl esters from deactivated phenols remains an enduring challenge in organic synthesis and drug development[2]. The target compound, 2-nitrophenyl 4-methylbenzoate, requires the esterification of 2-nitrophenol with p-toluoyl chloride.

The Chemical Challenge: 2-Nitrophenol is a notoriously poor nucleophile. The nitro group at the ortho position strongly withdraws electron density from the hydroxyl oxygen via both inductive (-I) and resonance (-M) effects, while simultaneously introducing significant steric hindrance[3]. Under standard basic conditions, the reaction between 2-nitrophenol and an acyl chloride is sluggish and low-yielding.

The Catalytic Solution: To overcome this kinetic barrier, a nucleophilic acyl transfer catalyst—4-Dimethylaminopyridine (DMAP)—is employed alongside an auxiliary base, Triethylamine (TEA)[4]. DMAP rapidly attacks p-toluoyl chloride to generate a highly reactive N-acylpyridinium intermediate. This intermediate is orders of magnitude more electrophilic than the parent acyl chloride, allowing the deactivated phenoxide (generated by TEA) to efficiently attack the carbonyl carbon and form the ester linkage[5].

Mechanism Acyl p-Toluoyl Chloride (Electrophile) Intermediate N-Acylpyridinium Intermediate Acyl->Intermediate + DMAP DMAP DMAP (Catalyst) DMAP->Intermediate Product 2-Nitrophenyl 4-methylbenzoate Intermediate->Product Acyl Transfer Phenol 2-Nitrophenol + TEA (Nucleophile) Phenol->Product Attack

Mechanistic pathway of DMAP-catalyzed esterification of 2-nitrophenol.

Experimental Design & Stoichiometry

The protocol utilizes anhydrous dichloromethane (DCM) as an aprotic solvent that readily dissolves all reagents without participating in the reaction. A slight excess of p-toluoyl chloride (1.1 eq) ensures complete consumption of the phenol, while an excess of TEA (1.5 eq) acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and deactivation of the DMAP catalyst[4].

Table 1: Reaction Stoichiometry and Reagent Properties (10 mmol Scale)
ReagentRoleMW ( g/mol )Eq.AmountDensity / State
2-Nitrophenol Substrate (Nucleophile)139.111.01.39 gSolid (Yellow)
p-Toluoyl chloride Reagent (Electrophile)154.591.11.70 g (1.45 mL)1.169 g/mL (Liquid)
Triethylamine (TEA) Auxiliary Base101.191.51.52 g (2.09 mL)0.726 g/mL (Liquid)
DMAP Nucleophilic Catalyst122.170.10.12 gSolid (White)
Dichloromethane Solvent84.93-20.0 mL1.33 g/mL (Liquid)
Target Ester Final Product257.241.02.57 g (Theor.)Solid

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The physical changes observed during the workup phase provide real-time confirmation of successful byproduct removal.

Phase 1: Setup and Addition
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon) to prevent the hydrolysis of the acyl chloride[4].

  • Dissolution: Add 2-nitrophenol (1.39 g, 10 mmol), DMAP (0.12 g, 1 mmol), and anhydrous DCM (20 mL) to the flask. Stir until complete dissolution is achieved.

  • Base Addition: Inject TEA (2.09 mL, 15 mmol) into the reaction mixture. The solution will immediately deepen in color (typically a vibrant orange/red) due to the formation of the 2-nitrophenoxide anion.

  • Thermal Control: Submerge the flask in an ice-water bath and allow it to cool to 0 °C. Causality: Cooling is critical to control the exothermic nature of the acyl chloride addition and prevent side reactions.

  • Electrophile Addition: Slowly add p-toluoyl chloride (1.45 mL, 11 mmol) dropwise over 10–15 minutes.

Phase 2: Reaction and Monitoring
  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 to 4 hours[4].

  • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (e.g., 4:1) eluent system. The reaction is complete when the yellow spot corresponding to 2-nitrophenol is fully consumed.

Phase 3: Quench and Purification
  • Quench: Add 10 mL of distilled water to the flask and stir for 10 minutes to hydrolyze any unreacted p-toluoyl chloride into p-toluic acid. Transfer the mixture to a separatory funnel.

  • Acid Wash (Amine Removal): Wash the organic layer with 1M HCl (2 × 15 mL). Causality: This protonates TEA and DMAP, rendering them water-soluble and stripping them into the aqueous layer.

  • Base Wash (Acid/Phenol Removal): Wash the organic layer with saturated aqueous NaHCO₃ (2 × 15 mL). Self-Validating Check: The aqueous layer will likely turn yellow/orange as it deprotonates and extracts unreacted p-toluic acid and trace 2-nitrophenol. Repeat this wash until the aqueous layer is colorless.

  • Brine Wash: Wash with saturated NaCl solution (15 mL) to remove residual water from the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Purification: The crude 2-nitrophenyl 4-methylbenzoate can be purified via recrystallization from hot ethanol or via silica gel flash chromatography to yield the pure analytical standard.

Workflow Step1 1. Setup 2-Nitrophenol, TEA, DMAP in DCM Inert Atmosphere Step2 2. Addition Cool to 0 °C Dropwise p-Toluoyl Chloride Step1->Step2 Step3 3. Reaction Warm to RT Stir 2-4 hours Step2->Step3 Step4 4. Quench & Wash Water, 1M HCl, Sat. NaHCO3, Brine Step3->Step4 Step5 5. Drying Anhydrous Na2SO4 Concentration Step4->Step5 Step6 6. Purification Recrystallization or Chromatography Step5->Step6

Step-by-step experimental workflow for the synthesis and purification of the target ester.

Analytical Characterization Expectations

To verify the structural integrity of the synthesized 2-nitrophenyl 4-methylbenzoate, Nuclear Magnetic Resonance (NMR) spectroscopy should be employed:

  • ¹H NMR (CDCl₃): Look for a distinct singlet integrating to 3 protons at approximately δ 2.45 ppm, corresponding to the para-methyl group of the toluoyl moiety. The aromatic region ( δ 7.2 - 8.2 ppm) will display a complex splitting pattern: an AA'BB' system for the p-substituted benzoate ring, and four distinct signals for the ortho-substituted nitrophenyl ring, with the proton adjacent to the nitro group appearing furthest downfield due to strong deshielding.

Sources

Application

Application Note: Measuring Enzyme Kinetics with 2-Nitrophenyl 4-Methylbenzoate Substrates

Executive Summary The precise characterization of enzyme kinetics requires substrates that not only mimic natural targets but also provide reliable, real-time readouts. 2-Nitrophenyl 4-methylbenzoate is a highly speciali...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise characterization of enzyme kinetics requires substrates that not only mimic natural targets but also provide reliable, real-time readouts. 2-Nitrophenyl 4-methylbenzoate is a highly specialized chromogenic substrate used to interrogate the catalytic mechanisms of carboxylic ester hydrolases (esterases, lipases, and specific proteases). This application note provides a comprehensive, self-validating protocol for continuous spectrophotometric kinetic assays, detailing the mechanistic rationale, step-by-step methodology, and critical troubleshooting strategies required for high-fidelity data acquisition.

Mechanistic Principles & Rationale

To design a robust kinetic assay, one must understand the stereoelectronic forces governing the enzyme-substrate interaction. The choice of 2-nitrophenyl 4-methylbenzoate is driven by two distinct molecular features:

  • The Leaving Group (2-Nitrophenol): Upon ester bond cleavage, the reaction releases 2-nitrophenol (ortho-nitrophenol). With a pKa of approximately 7.23, this leaving group readily ionizes at slightly alkaline pH (pH 8.0) to form the 2-nitrophenolate ion. This ion exhibits a strong absorption maximum at 410 nm, allowing for continuous, non-destructive monitoring of product formation without the need for secondary coupled enzymes[1].

  • The Acyl Donor (4-Methylbenzoate): The kinetics of biocatalytic ester hydrolysis are heavily influenced by the electronic properties of the acyl group. According to Hammett linear free-energy relationships (LFER), the para-methyl group on the benzoate ring is electron-donating ( σp​=−0.17 ). This electron donation decreases the electrophilicity of the carbonyl carbon, subtly slowing the initial nucleophilic attack by the enzyme's catalytic triad[2]. For researchers, this is a powerful tool: it often shifts the rate-determining step from the initial attack to the collapse of the tetrahedral intermediate, allowing for deep mechanistic probing of the enzyme's active site[2].

Pathway Substrate 2-Nitrophenyl 4-Methylbenzoate Intermediate Tetrahedral Intermediate Substrate->Intermediate Enzyme Binding & Nucleophilic Attack Enzyme Esterase / Lipase (Active Site Nucleophile) Enzyme->Intermediate Product1 4-Methylbenzoic Acid (p-Toluic Acid) Intermediate->Product1 Hydrolysis Product2 2-Nitrophenolate Ion (Yellow, Abs 410 nm) Intermediate->Product2 Leaving Group Release

Fig 1: Enzymatic hydrolysis of 2-nitrophenyl 4-methylbenzoate into 2-nitrophenolate.

Quantitative Substrate Properties

To ensure accurate data interpretation, the physical and spectral properties of the substrate and its products must be integrated into the experimental design.

PropertyValueCausality / Impact on Assay
Detection Wavelength ( λmax​ ) 410 nmSpecific to the 2-nitrophenolate ion; avoids interference from aromatic amino acids (280 nm)[3].
Molar Extinction Coefficient ( ϵ ) ~3.47 mM −1 cm −1 Quantifies product concentration. Highly dependent on pH and buffer composition; requires empirical validation[3].
Leaving Group pKa ~7.23Necessitates an assay pH 8.0 to ensure the product is fully ionized for maximum absorbance.
Hammett Constant ( σp​ ) -0.17 (4-methyl group)Electron-donating nature slows initial nucleophilic attack, useful for isolating the rate-determining step[2].

Experimental Protocol: Self-Validating Microplate Assay

A hallmark of a rigorous biochemical assay is its ability to self-validate. Esters are prone to spontaneous hydrolysis in alkaline buffers. Therefore, this protocol mandates an autohydrolysis control (to subtract non-enzymatic background) and an internal standard curve (to empirically determine the extinction coefficient under exact assay conditions).

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl, pH 8.0. Causality: pH 8.0 ensures that >85% of the released 2-nitrophenol is in its highly absorptive phenolate form.

  • Substrate Stock (100X): Dissolve 2-nitrophenyl 4-methylbenzoate in anhydrous DMSO to a concentration of 50 mM. Causality: Anhydrous DMSO prevents premature autohydrolysis during storage.

  • Enzyme Working Solution: Dilute the target enzyme in Assay Buffer to a concentration that yields a linear absorbance increase for at least 5 minutes.

  • 2-Nitrophenol Standard: Prepare a 10 mM stock of 2-nitrophenol in DMSO for the standard curve.

Standard Curve Generation (Self-Calibration)
  • Prepare a serial dilution of 2-nitrophenol in Assay Buffer ranging from 0 to 100 µM. Ensure the final DMSO concentration matches the experimental wells (e.g., 2% v/v).

  • Transfer 200 µL of each standard to a clear-bottom 96-well microplate.

  • Measure absorbance at 410 nm. Plot Absorbance vs. Concentration to determine the exact molar extinction coefficient ( ϵ ) from the slope.

Continuous Kinetic Assay Procedure
  • Plate Setup: Aliquot 180 µL of Enzyme Working Solution into the experimental wells. For the autohydrolysis control wells, aliquot 180 µL of Assay Buffer (no enzyme).

  • Equilibration: Incubate the microplate at the desired reaction temperature (e.g., 30°C) for 5 minutes inside the microplate reader.

  • Reaction Initiation: Rapidly add 20 µL of varied substrate concentrations (diluted in Assay Buffer containing a fixed % of DMSO) to the wells using a multichannel pipette. The final substrate concentrations should bracket the expected Km​ (e.g., 0.1×Km​ to 10×Km​ ).

  • Data Acquisition: Immediately read the absorbance at 410 nm every 15 seconds for 10–15 minutes. Causality: Continuous monitoring captures the true initial velocity ( V0​ ) before substrate depletion or product inhibition skews the rate[1].

Workflow Step1 1. Reagent Prep (Buffer, Enzyme, Substrate) Step2 2. Microplate Setup (Varying [S] concentrations) Step1->Step2 Step3 3. Reaction Initiation (Add Substrate) Step2->Step3 Step4 4. Kinetic Readout (Absorbance at 410 nm) Step3->Step4 Step5 5. Data Analysis (Michaelis-Menten Fit) Step4->Step5

Fig 2: High-throughput microplate workflow for continuous spectrophotometric assays.

Data Analysis & Kinetic Parameter Determination

Calculate the initial velocity ( V0​ ) for each substrate concentration by determining the slope of the linear portion of the Absorbance vs. Time curve ( ΔA410​/Δt ). Subtract the slope of the corresponding autohydrolysis control well. Convert the corrected absorbance rate to concentration using the empirically derived ϵ and the path length ( l ) of the microplate well.

Fit the resulting V0​ vs. [S] data to the Michaelis-Menten equation using non-linear regression software to extract the core kinetic parameters:

Kinetic ParameterSymbolDerivation / FormulaMechanistic Significance
Initial Velocity V0​ ϵ⋅l⋅ΔtΔA410​​ The rate of product formation during the linear phase of the reaction.
Michaelis Constant Km​ [S] at V0​=2Vmax​​ Represents the affinity of the enzyme for the substrate; lower values indicate higher affinity.
Maximum Velocity Vmax​ Asymptote of the M-M plotThe maximum catalytic rate achieved when the enzyme is fully saturated with substrate.
Turnover Number kcat​ [E]t​Vmax​​ The number of substrate molecules converted to product per active site per second.
Catalytic Efficiency kcat​/Km​ Slope of M-M plot at low [S] An indicator of overall enzyme efficiency and substrate specificity.

Critical Considerations & Troubleshooting

  • Solvent-Induced Denaturation: Esters like 2-nitrophenyl 4-methylbenzoate have poor aqueous solubility. While DMSO is required for the stock solution, the final assay concentration must strictly remain below 5% (v/v). Higher concentrations strip the essential hydration shell from the enzyme surface, leading to rapid denaturation and artificially low Vmax​ values.

  • Enzyme Confinement Effects: If the assay is adapted to study enzymes immobilized in lipid mesophases or solid matrices, be aware that structural confinement alters local substrate diffusion rates. This will manifest as an artificially inflated apparent Km​ . Ensure vigorous orbital shaking in the microplate reader to minimize boundary layer effects[4].

  • Path Length Variability: Unlike standard cuvettes ( l=1 cm), the path length in a 96-well plate depends on the total assay volume. A 200 µL volume in a standard flat-bottom well typically yields a path length of ~0.55 cm. Always use the standard curve generated in the same plate type and volume to bypass path length calculation errors.

References

  • 1. Benchchem. 2.2. Semantic Scholar. 3.3. PMC / NIH. 4.4. MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Spontaneous Autohydrolysis of 2-Nitrophenyl 4-Methylbenzoate in Aqueous Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with highly labile ester substrates.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with highly labile ester substrates. While 2-nitrophenyl 4-methylbenzoate is an excellent chromogenic substrate for esterases and lipases, its inherent chemical lability often leads to spontaneous autohydrolysis in assay buffers. This guide provides mechanistic insights, troubleshooting matrices, and self-validating protocols to eliminate background noise and ensure trustworthy kinetic data.

Mechanistic Insights: The Causality of Autohydrolysis

To prevent substrate degradation, we must first understand the chemical causality behind it. The susceptibility of 2-nitrophenyl 4-methylbenzoate to autohydrolysis stems from the strong electron-withdrawing nature of the ortho-nitro group. This electronic effect stabilizes the resulting 2-nitrophenolate anion, making it an exceptional leaving group.

Consequently, the ester carbonyl carbon becomes highly electrophilic and prone to nucleophilic attack by hydroxide ions (OH⁻) or bulk water. At alkaline pH (pH > 7.0), hydroxide-driven hydrolysis dominates, leading to rapid spontaneous cleavage[1]. Furthermore, certain buffer components containing primary amines can act as direct nucleophiles, causing rapid aminolysis of the ester[2].

Mechanism A 2-Nitrophenyl 4-methylbenzoate B Tetrahedral Intermediate A->B OH⁻ / H₂O attack C 4-Methylbenzoic Acid + 2-Nitrophenolate B->C Bond cleavage

Reaction pathway showing nucleophilic attack and release of 2-nitrophenolate.

Troubleshooting Matrix & Quantitative Parameters

If you are experiencing high background absorbance or erratic kinetics, consult the quantitative parameters and troubleshooting matrix below to identify the root cause.

Quantitative Assay Parameters
ParameterSub-optimal Condition (High Hydrolysis)Optimized Condition (Stable Baseline)
Buffer pH > 7.55.5 – 6.5
Buffer Type Tris, Phosphate (Nucleophilic)MES, HEPES, MOPS (Non-nucleophilic)
Temperature 37°C20°C – 25°C
Co-solvent / Additive 100% Aqueous5% DMSO or 0.1% Triton X-100
Detection Wavelength 410 nm (at pH < 6.0)320 nm (Continuous) OR 410 nm (Post-alkaline quench)
Troubleshooting Guide
SymptomRoot CauseSolution
Immediate yellow color upon dilution High pH or alkaline buffer environment.Optimize buffer to slightly acidic/neutral pH (5.5–6.5)[1].
High baseline drift over time Water-catalyzed hydrolysis or aminolysis.Switch from Tris/Phosphate to non-nucleophilic buffers (e.g., MES, HEPES)[2].
Cloudy solution or erratic absorbance Substrate precipitation due to low aqueous solubility.Introduce a co-solvent (5% DMSO) or non-ionic surfactants to form protective micelles[3].
Inconsistent day-to-day kinetics Degradation of the stock solution.Prepare stocks in anhydrous DMSO; store aliquots at -20°C in a desiccator.

Optimized Experimental Protocol: Self-Validating Assay Setup

To ensure trustworthy kinetic data, follow this step-by-step methodology designed to minimize background hydrolysis while maintaining enzyme viability. Every protocol must be a self-validating system.

Phase 1: Substrate Preparation (Minimizing Water Activity)

  • Solubilization: Weigh 2-nitrophenyl 4-methylbenzoate and dissolve completely in 100% anhydrous DMSO to yield a 50 mM master stock.

    • Causality: Anhydrous DMSO eliminates water activity, preventing premature hydrolysis during storage.

  • Storage: Aliquot the stock into single-use amber microcentrifuge tubes and store at -20°C in a desiccator.

    • Causality: Amber tubes prevent photobleaching, while single-use aliquots prevent atmospheric moisture introduction during repeated freeze-thaw cycles.

Phase 2: Buffer Optimization (Steric & Electronic Shielding)

  • Buffer Selection: Prepare a 50 mM MES buffer and adjust the pH to 6.0 using NaOH.

    • Causality: MES is a non-nucleophilic Good's buffer. A pH of 6.0 minimizes the concentration of highly nucleophilic hydroxide ions[1].

  • Micellar Shielding: Add 0.1% (v/v) Triton X-100 to the buffer.

    • Causality: Non-ionic surfactants form micelles that sequester the hydrophobic 4-methylbenzoate moiety, physically shielding the ester bond from bulk water and reducing the local dielectric constant[3].

Phase 3: Assay Execution & Self-Validation

  • Equilibration: Pre-warm the optimized buffer to 25°C.

    • Causality: Lower temperatures exponentially decrease the thermodynamic rate of autohydrolysis compared to 37°C[4].

  • Enzyme Addition: Add the target enzyme (e.g., esterase/lipase) to the reaction wells.

  • Initiation: Add the substrate stock (final concentration 100-500 µM) to the wells immediately prior to reading.

  • Self-Validation (The "No-Enzyme Blank"): Run a parallel control containing only buffer and substrate.

    • Causality: This blank quantifies the baseline autohydrolysis rate under exact assay conditions. Subtracting this rate from the experimental wells validates that observed kinetics are purely enzymatic.

Workflow Step1 1. Prepare Stock (Anhydrous DMSO) Step2 2. Aliquot & Freeze (Store at -20°C) Step1->Step2 Step3 3. Prepare Buffer (MES pH 6.0 + Surfactant) Step2->Step3 Step4 4. Final Dilution (Add just before assay) Step3->Step4

Optimized workflow for the preparation and handling of labile 2-nitrophenyl esters.

Frequently Asked Questions (FAQs)

Q: Why can't I use Tris buffer for my esterase assay? A: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. At physiological pH, the unprotonated amine acts as a potent nucleophile, directly attacking the ester bond via aminolysis. This leads to rapid, non-enzymatic cleavage of the substrate[2]. Always use non-nucleophilic Good's buffers like MES, HEPES, or MOPS.

Q: I lowered the pH to 5.5 to stop autohydrolysis, but now I don't see a color change when my enzyme is added. What happened? A: The yellow color of the leaving group depends entirely on its protonation state. The pKa of 2-nitrophenol is approximately 7.2. At pH 5.5, the leaving group remains protonated (2-nitrophenol) and absorbs maximally around 310-320 nm, not at the 410-420 nm characteristic of the deprotonated 2-nitrophenolate anion[4]. To resolve this, you must either monitor the continuous reaction at 320 nm or perform a "stopped assay" by quenching aliquots in a high-pH buffer (e.g., NaOH) before reading at 410 nm.

Q: How do polymer micelles or surfactants prevent autohydrolysis? A: Hydrophobic esters like 2-nitrophenyl 4-methylbenzoate partition into the hydrophobic core of surfactant micelles. This physical sequestration shields the labile ester bond from the bulk aqueous environment and hydroxide ions, drastically reducing the rate of spontaneous hydrolysis while still allowing access to interfacial enzymes like lipases[3].

References

  • Title: Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update.
  • Title: Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates Source: Beilstein Journals URL
  • Title: Hydrolysis of p-Nitrophenyl Esters in the Presence of Polymer Micelles.
  • Source: Journal of the American Chemical Society (via ElectronicsAndBooks)

Sources

Optimization

reducing background absorbance in 2-nitrophenyl 4-methylbenzoate UV assays

Technical Support Center: Troubleshooting 2-Nitrophenyl 4-Methylbenzoate UV/Vis Assays Introduction 2-Nitrophenyl 4-methylbenzoate (2-NPMB) is a highly sensitive chromogenic substrate utilized in enzyme kinetics to evalu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 2-Nitrophenyl 4-Methylbenzoate UV/Vis Assays

Introduction 2-Nitrophenyl 4-methylbenzoate (2-NPMB) is a highly sensitive chromogenic substrate utilized in enzyme kinetics to evaluate the hydrolytic activity of esterases and lipases. Upon enzymatic cleavage of the ester bond, the leaving group—2-nitrophenol—is released. In slightly alkaline environments, this converts to the 2-nitrophenolate anion, which exhibits a strong yellow color measurable at 405–410 nm[1]. However, researchers frequently encounter artificially high background absorbance, which compromises the assay's signal-to-noise ratio and limits the detection of low-abundance or low-activity enzymes.

This guide provides mechanistic troubleshooting steps, optimized protocols, and self-validating experimental designs to eliminate background noise in your 2-NPMB assays.

FAQ & Troubleshooting Guide

Q1: My initial baseline absorbance (t=0) is already >0.5 OD before adding the enzyme. What is causing this? Cause: This is typically caused by either substrate degradation or light scattering .

  • Substrate Degradation: 2-NPMB is susceptible to moisture. If the lyophilized powder is exposed to ambient humidity, it undergoes spontaneous hydrolysis during storage, accumulating free 2-nitrophenol. Because 2-nitrophenol has a pKa of 7.23[2], placing degraded substrate into a standard pH 7.4 assay buffer immediately generates the highly absorptive 2-nitrophenolate anion.

  • Light Scattering: 2-NPMB is highly hydrophobic. If injected directly into an aqueous buffer without sufficient cosolvents, it forms micro-precipitates. The spectrophotometer reads this turbidity as "absorbance," leading to erratic, artificially high baseline readings.

Solution: Visually inspect your substrate powder; it should be white to off-white. If it is distinctly yellow, discard it. To resolve scattering, ensure your final assay mixture contains a suitable cosolvent (e.g., 5-10% DMSO) and a non-ionic surfactant (e.g., 0.1% Triton X-100) to emulsify the substrate[1].

Q2: The background absorbance steadily increases over time in my "Substrate Only" negative control. How do I stop this? Cause: You are observing non-enzymatic autohydrolysis of the ester bond. This is driven by two primary factors:

  • Nucleophilic Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, act as nucleophiles. They attack the carbonyl carbon of the 2-NPMB ester bond, causing rapid aminolysis[3].

  • Base-Catalyzed Hydrolysis: At pH levels >7.5, the high concentration of hydroxide ions (OH⁻) directly catalyzes the cleavage of the ester bond.

Solution: Replace Tris with a non-nucleophilic Good's buffer, such as HEPES, PIPES, or MOPS. If your enzyme's pH optimum allows, lower the assay pH to 6.8–7.2 to significantly reduce the base-catalyzed hydrolysis rate while keeping the pH close to the 2-nitrophenol pKa.

Mechanistic Workflows & Visualizations

RootCause HighBG High Background Absorbance (>0.1 OD at t=0 or steep slope) Hydrolysis Spontaneous Autohydrolysis (Ester Bond Cleavage) HighBG->Hydrolysis Scattering Substrate Aggregation (Light Scattering) HighBG->Scattering Impurities Substrate Degradation (Free 2-Nitrophenol) HighBG->Impurities pH High pH (>7.5) or Nucleophilic Buffers (Tris) Hydrolysis->pH Solvent Insufficient Cosolvent (e.g., <5% DMSO) Scattering->Solvent Storage Improper Storage (Moisture/Freeze-Thaw) Impurities->Storage

Caption: Root cause analysis of background absorbance in 2-NPMB assays.

Workflow Step1 1. Substrate Prep (100mM in Anhydrous DMSO) Step2 2. Buffer Selection (HEPES/PIPES, pH 6.8-7.2) Step1->Step2 Step3 3. Emulsification (Add 0.1% Triton X-100) Step2->Step3 Step4 4. Kinetic Read (Measure at 405 nm) Step3->Step4 Step5 5. Data Correction (Subtract Substrate Blank) Step4->Step5

Caption: Optimized 5-step workflow for self-validating 2-NPMB kinetic assays.

Quantitative Data: Buffer & Matrix Optimization

The table below summarizes the causal relationships between assay conditions and background interference, providing empirical boundaries for assay optimization.

Table 1: Impact of Physicochemical Parameters on 2-NPMB Assay Integrity

ParameterConditionMechanistic Impact on AssayRecommended Optimization
Buffer Type Tris-HCl, GlycinePrimary amines attack the ester carbonyl, causing non-enzymatic aminolysis[3].Use non-nucleophilic buffers (HEPES, MOPS, PIPES).
pH Level pH > 7.5Accelerates base-catalyzed hydrolysis; fully deprotonates 2-nitrophenol (pKa 7.23)[2], maximizing background OD.Maintain pH 6.8 – 7.2. Balance enzyme activity with substrate stability.
Cosolvent < 5% DMSOSubstrate exceeds aqueous solubility limit, forming micelles/precipitates that scatter UV/Vis light.Use 5–10% anhydrous DMSO final concentration.
Surfactant No SurfactantPoor substrate-enzyme contact interface; aggregation over time.Add 0.1% (v/v) Triton X-100 or Tween-20 to emulsify[1].

Standard Operating Procedure: Self-Validating Kinetic Assay

To ensure scientific integrity, every esterase/lipase assay must be treated as a self-validating system. This means the protocol inherently measures and subtracts its own baseline errors (autohydrolysis and background absorbance) in real-time.

Step 1: Reagent Preparation

  • Substrate Stock (100 mM): Dissolve 2-NPMB powder in 100% anhydrous DMSO. Causality: Anhydrous DMSO prevents premature water-catalyzed hydrolysis during storage. Aliquot and store at -20°C in opaque tubes.

  • Assay Buffer: Prepare 50 mM HEPES, pH 7.0, containing 0.1% (v/v) Triton X-100. Causality: HEPES prevents aminolysis, pH 7.0 minimizes base-catalyzed cleavage, and Triton X-100 prevents light scattering by emulsifying the hydrophobic substrate.

Step 2: Reaction Assembly (96-Well Plate Format) Always run reactions in triplicate. Set up the following self-validating control wells alongside your experimental wells:

  • Enzyme Blank (EB): Assay Buffer + Enzyme (No Substrate). Accounts for intrinsic background absorbance of the protein preparation.

  • Substrate Blank (SB): Assay Buffer + Substrate (No Enzyme). Accounts for spontaneous autohydrolysis and substrate degradation[1].

  • Add 180 µL of Assay Buffer to all wells.

  • Add 10 µL of Enzyme solution to the Experimental and EB wells (add 10 µL buffer to SB wells).

  • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

Step 3: Reaction Initiation & Kinetic Measurement

  • Dilute the 100 mM 2-NPMB stock 1:10 in pure DMSO to create a 10 mM Working Solution.

  • Initiate the reaction by rapidly adding 10 µL of the 10 mM Working Solution to the Experimental and SB wells (final substrate concentration = 0.5 mM; final DMSO = 5%).

  • Immediately place the plate in a microplate reader and measure absorbance at 405 nm every 30 seconds for 15–30 minutes.

Step 4: Data Correction & Analysis Do not rely on endpoint readings, as they cannot differentiate between initial background and actual enzymatic rate.

  • Plot the Absorbance (OD) vs. Time (minutes) for all wells.

  • Calculate the linear slope ( ΔOD/min ) for the Experimental wells ( RateExp​ ) and the Substrate Blank wells ( RateSB​ ).

  • True Enzymatic Rate = RateExp​−RateSB​ .

By continuously subtracting the slope of the Substrate Blank, you mathematically eliminate the background noise caused by spontaneous autohydrolysis, yielding a highly trustworthy kinetic profile.

References

  • National Center for Biotechnology Information. (2025). 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem. PubChem Database.[Link]

  • Vullo, D., et al. (2015). Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity. ResearchGate.[Link]

Sources

Troubleshooting

Technical Support Center: Solubilization of 2-Nitrophenyl 4-Methylbenzoate in Aqueous Assays

Welcome to the Technical Support Center. 2-Nitrophenyl 4-methylbenzoate is a highly hydrophobic chromogenic ester utilized extensively in esterase, lipase, and inhibitor screening assays.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-Nitrophenyl 4-methylbenzoate is a highly hydrophobic chromogenic ester utilized extensively in esterase, lipase, and inhibitor screening assays. Because it lacks polar functional groups capable of hydrogen bonding, it exhibits extremely poor aqueous solubility[1]. This inherent hydrophobicity often leads to substrate precipitation, erratic kinetic readouts, and high background noise.

As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded troubleshooting strategies to ensure robust and reproducible assay performance.

Quantitative Comparison of Solubilization Strategies

To select the best approach for your specific enzyme and assay conditions, compare the standard solubilization strategies below:

Solubilization StrategyMax Recommended Assay ConcentrationPrimary Mechanism of ActionProsCons / Limitations
DMSO Co-solvent < 5% (v/v)Disrupts water hydrogen-bond network to accommodate soluteHigh initial solubility; easy to prepare stock solutionsCan inhibit sensitive enzymes; risk of "solvent shock" upon dilution[2][3].
HP-β-Cyclodextrin 10 - 20% (w/v)Encapsulates ester in a hydrophobic torus cavityExcellent aqueous stability; highly biocompatible[4]May alter the apparent Michaelis constant ( Km​ ) of the enzyme.
Non-ionic Surfactants (e.g., Triton X-100)0.1 - 1% (v/v)Forms micelles that partition the hydrophobic esterPrevents aggregation; ideal for interfacial enzymes (lipases)Micellar sequestration can limit substrate availability to non-interfacial esterases.

Troubleshooting FAQs

Q1: Why does 2-nitrophenyl 4-methylbenzoate precipitate immediately when I add it to my assay buffer?

The Causality: This phenomenon is known as "solvent shock." When you inject a highly concentrated DMSO stock of the ester directly into an aqueous buffer, the DMSO diffuses into the bulk water much faster than the hydrophobic ester can disperse. This localized depletion of the co-solvent leaves the ester in a sudden, highly aqueous microenvironment. The system becomes supersaturated, driving rapid nucleation and visible precipitation[1]. The Solution: Never inject the stock solution into a static buffer. Use a dropwise addition method while subjecting the buffer to vigorous vortexing. Furthermore, ensure your final DMSO concentration remains below 5% (v/v) to maintain solubility without denaturing your target enzyme[2].

Q2: My enzyme is inhibited by DMSO. How can I use cyclodextrins to solubilize the ester without organic solvents?

The Causality: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a highly hydrophobic inner cavity[4]. When mixed in water, the release of high-energy, ordered water molecules from the cyclodextrin cavity provides the thermodynamic driving force for the hydrophobic 2-nitrophenyl 4-methylbenzoate to enter the cavity[]. This creates a water-soluble inclusion complex. Because this is a dynamic equilibrium, the ester is continuously released into the aqueous phase at low concentrations, making it available for the enzyme's active site[]. The Solution: Pre-complex the ester with a 10-20% HP-β-CD solution using the kneading or sonication method described in the protocols below, entirely bypassing the need for DMSO.

Q3: I am getting a high background absorbance at 405 nm even in my negative control wells (no enzyme). What is happening?

The Causality: p-Nitrophenyl esters are chemically labile and highly susceptible to spontaneous hydrolysis in alkaline media. If your buffer pH is too high, hydroxide ions ( OH− ) in the buffer will nucleophilically attack the ester carbonyl. This cleaves the ester bond and releases the p-nitrophenoxide leaving group, which turns yellow and absorbs strongly at 405-415 nm[6]. The Solution: Lower your assay buffer pH to a physiological range (pH 7.0–7.5). Avoid pH > 8.0 unless strictly required by your enzyme[6]. Additionally, always store your substrate stock solutions in anhydrous DMSO at -20°C to prevent degradation during storage[1].

Experimental Protocols: Self-Validating Workflows

To ensure data integrity, every protocol below is designed as a self-validating system. You must run the built-in controls to verify that the physical chemistry of the assay is functioning as intended.

Protocol A: Optimized DMSO Co-Solvent Method

Use this method for robust enzymes that tolerate low levels of organic solvents.

  • Stock Preparation: Dissolve 2-nitrophenyl 4-methylbenzoate in anhydrous DMSO to create a 20 mM stock. Purge the vial with inert gas (nitrogen or argon) and store at -20°C[1].

  • Buffer Preparation: Prepare your target aqueous buffer (e.g., 50 mM Sodium Phosphate, pH 7.4).

  • Substrate Addition: Place the buffer on a magnetic stirrer. While stirring vigorously, add the DMSO stock dropwise to achieve a final concentration of 200 µM substrate and 1% DMSO (v/v)[3].

  • System Validation (Critical): Before adding the enzyme, measure the Optical Density (OD) of the solution at 600 nm.

    • Validation Check: A rising baseline at 600 nm indicates light scattering from precipitating substrate aggregates. If the OD600 is stable and near zero, the substrate is successfully solubilized.

  • Assay Initiation: Add your enzyme and monitor the release of p-nitrophenoxide at 405 nm[1].

Protocol B: HP-β-Cyclodextrin Inclusion Complexation

Use this method for highly sensitive enzymes or cell-based assays where DMSO toxicity is a concern.

  • Carrier Solution: Prepare a 20% (w/v) solution of HP-β-CD in ultrapure water[4].

  • Complexation: Add the solid 2-nitrophenyl 4-methylbenzoate directly to the HP-β-CD solution.

  • Energy Input: Sonicate the mixture in a water bath at room temperature for 30 minutes until the solution becomes optically clear. The mechanical energy accelerates the displacement of water from the cyclodextrin cavity[].

  • System Validation (Critical): Prepare a "Buffer + Complex" control well (without enzyme). Monitor absorbance at 405 nm for 10 minutes.

    • Validation Check: Calculate the spontaneous hydrolysis rate ( Vuncat​ ). You must subtract this background rate from your observed enzyme reaction rate ( Vobs​ ) to obtain the true enzymatic rate ( Vnet​ )[6].

Visual Workflows & Mechanisms

Workflow A Assess Assay Constraints B Tolerates Organic Solvents? A->B C Use DMSO Co-solvent (< 5% v/v) B->C Yes D Requires Lipid Interface? B->D No G Proceed to Enzyme Kinetics C->G E Use Non-ionic Surfactants (e.g., Triton X-100) D->E Yes (Lipases) F Use HP-β-Cyclodextrin (Inclusion Complex) D->F No (Esterases) E->G F->G

Caption: Decision matrix for selecting the optimal solubilization strategy.

Mechanism S Free Ester (Insoluble) C Inclusion Complex (Water Soluble) S->C + CD HP-β-CD (Hydrophobic Cavity) CD->C Encapsulation E Enzyme Active Site C->E Dynamic Release P p-Nitrophenoxide (Absorbance 405nm) E->P Hydrolysis

Caption: Mechanism of cyclodextrin-mediated solubilization and enzymatic hydrolysis.

References

  • [4] Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET® Osmotic Pumps. ALZET.

  • [] Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.

  • [6] Screening for pancreatic lipase inhibitors: evaluating assay conditions using p-nitrophenyl palmitate as substrate. Taylor & Francis.

  • [2] Could anyone suggest me a para nitrophenyl palmitate solution for lipase assay? ResearchGate.

  • [1] PRODUCT INFORMATION - 4-Nitrophenyl butyrate. Cayman Chemical.

  • [3] The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PMC.

Sources

Optimization

ideal recrystallization solvents for purifying crude 2-nitrophenyl 4-methylbenzoate

Welcome to the Application Scientist Support Center. This hub is designed for researchers and drug development professionals seeking field-proven methodologies for the purification of crude 2-nitrophenyl 4-methylbenzoate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This hub is designed for researchers and drug development professionals seeking field-proven methodologies for the purification of crude 2-nitrophenyl 4-methylbenzoate. Below, you will find a logical workflow, quantitative solvent data, and self-validating troubleshooting protocols to ensure high-yield, high-purity crystallization.

Recrystallization Decision Workflow

RecrystallizationWorkflow Start Crude 2-nitrophenyl 4-methylbenzoate TestSolvent Solubility Screening (Hot vs. Cold) Start->TestSolvent SingleSolvent Single Solvent System (e.g., 95% Ethanol) TestSolvent->SingleSolvent Good diff in solubility MixedSolvent Mixed Solvent System (e.g., EtOAc/Hexanes) TestSolvent->MixedSolvent Too soluble or insoluble Crystallization Slow Cooling & Crystallization SingleSolvent->Crystallization MixedSolvent->Crystallization OilingOut Issue: Oiling Out (Melted Solute) AddSeed Add Seed Crystal or Adjust Solvent Ratio OilingOut->AddSeed AddSeed->Crystallization Crystallization->OilingOut Impurities / Rapid Cooling PureProduct Pure Crystals (Vacuum Filtration) Crystallization->PureProduct Successful Nucleation

Workflow for selecting and troubleshooting recrystallization solvents for 2-nitrophenyl 4-methylbenzoate.

Quantitative Data: Solvent Selection Matrix

To successfully recrystallize an aryl benzoate, you must match the solvent's dielectric properties to the solute's amphiphilic nature. 2-nitrophenyl 4-methylbenzoate contains both a polar nitro-aromatic moiety and a lipophilic p-tolyl core.

Solvent SystemDielectric Constant (ε)Boiling Point (°C)Solubility (Hot)Solubility (Cold)Recommendation
95% Ethanol 24.378.0HighLowPrimary Choice
EtOAc / Hexanes (1:3) ~4.5 (Mixed)~65-77HighVery LowExcellent for highly impure crude
Toluene 2.4110.6Very HighModerateProne to yield loss (too soluble)
Water 80.1100.0InsolubleInsolubleAnti-solvent use only

Troubleshooting Guides & FAQs

Q1: Why is 95% Ethanol considered the ideal primary solvent for 2-nitrophenyl 4-methylbenzoate over pure non-polar or highly polar solvents? Answer: The target molecule possesses a distinct amphiphilic character. According to the thermodynamic principles of recrystallization, an ideal solvent must have "mediocre" dissolving power—poor at room temperature but excellent at its boiling point[1]. Highly non-polar solvents (like pure hexanes) fail to dissolve the polar nitro-aromatic system even at reflux, while highly polar solvents (like water) cannot solvate the hydrophobic tolyl core[2]. 95% Ethanol provides the perfect dielectric balance (ε = 24.3), disrupting intermolecular forces at 78 °C while allowing the crystal lattice to reform efficiently upon slow cooling.

Q2: During cooling, my solution forms a cloudy liquid layer at the bottom of the flask instead of crystals. What is "oiling out" and how do I resolve it? Answer: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is lower than the temperature at which it becomes saturated in the solvent, or when high levels of impurities significantly depress the melting point. Resolution Protocol:

  • Reheat the mixture on a hot plate until the oil completely redissolves into a homogeneous, clear solution.

  • Add a small volume (1-2 mL) of the "good" solvent (e.g., Ethyl Acetate or Ethanol) to lower the saturation temperature below the solute's melting point.

  • Allow the flask to cool very slowly to room temperature. Insulating the flask with a beaker can help control the cooling gradient[2].

  • If oiling persists, introduce a seed crystal of pure 2-nitrophenyl 4-methylbenzoate to bypass the activation energy barrier for nucleation, or vigorously scratch the inside of the glass flask with a glass stirring rod.

Q3: I have highly contaminated crude product that won't crystallize in ethanol. What is the standard protocol for a mixed-solvent (Ethyl Acetate/Hexanes) recrystallization? Answer: When single solvents fail to exclude impurities, a binary solvent system is required. Ethyl acetate acts as the solvent, and hexanes act as the anti-solvent. This protocol is self-validating through visual clarity cues. Step-by-Step Methodology:

  • Dissolution: Place the crude ester in an Erlenmeyer flask. Add a minimum volume of hot Ethyl Acetate dropwise while heating on a sand bath until the solid just dissolves[3].

  • Anti-Solvent Addition: While maintaining the solution at a gentle boil, slowly add hot Hexanes dropwise until the solution becomes faintly cloudy (this visual cue indicates the exact saturation point).

  • Clarification: Add 1-2 drops of hot Ethyl Acetate until the solution is perfectly clear again.

  • Cooling: Remove from heat. Cover the flask with a watch glass and allow it to cool undisturbed to room temperature for approximately 20-30 minutes[2].

  • Crystallization: Once crystals have formed at room temperature, transfer the flask to an ice bath (0-4 °C) for 15 minutes to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold hexanes to remove residual mother liquor[1].

Q4: Why is my percent recovery so low (<50%) even though the resulting crystals are highly pure? Answer: Yield loss in recrystallization is an inherent thermodynamic trade-off for purity[1]. Recrystallization is a purification technique that requires understanding the exact conditions under which the desired material becomes insoluble[4]. If your recovery is exceptionally low, you likely used an excess of the primary solvent during the initial dissolution phase. Remember that the solute retains some solubility even at 0 °C. To troubleshoot and recover lost product, evaporate 30-50% of the mother liquor under reduced pressure and perform a second crop crystallization.

References

  • Title: Recrystallization of Benzoic Acid: Background Source: Massachusetts College of Liberal Arts (ma.edu) URL: [Link]

  • Title: Part 1. Recrystallization is the most common method for purifying solid compounds Source: University of Massachusetts (umass.edu) URL: [Link]

  • Title: Recrystallization-1.pdf Source: Minnesota State University (mnstate.edu) URL: [Link]

  • Title: Recrystallization and Crystallization Source: University of Illinois (illinois.edu) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in the Synthesis of 2-Nitrophenyl 4-Methylbenzoate

Welcome to the technical support center for the synthesis of 2-nitrophenyl 4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this specifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-nitrophenyl 4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this specific esterification, focusing on practical, field-tested strategies to minimize common side reactions and improve yield and purity. We will move beyond simple procedural steps to explore the underlying chemical principles that govern the success of this transformation.

The Primary Reaction: A Mechanistic Overview

The synthesis of 2-nitrophenyl 4-methylbenzoate is a nucleophilic acyl substitution, specifically the esterification of a phenol (2-nitrophenol) with an acyl chloride (4-methylbenzoyl chloride). This reaction is typically performed in the presence of a base, which plays a crucial role in both activating the nucleophile and neutralizing the hydrochloric acid byproduct.[1][2][3] The most common approach involves using a tertiary amine base like pyridine or triethylamine, often with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to accelerate the reaction.[4][5][6]

DMAP, a hyper-nucleophilic catalyst, reacts with the 4-methylbenzoyl chloride to form a highly reactive N-acylpyridinium intermediate.[4] This intermediate is then readily attacked by the 2-nitrophenol to form the desired ester, regenerating the DMAP catalyst in the process.

Main_Reaction_Pathway 2NP 2-Nitrophenol 4MBC 4-Methylbenzoyl Chloride Acylpyridinium N-Acylpyridinium Intermediate (Highly Reactive) 4MBC->Acylpyridinium DMAP_cat DMAP (catalyst) Product 2-Nitrophenyl 4-Methylbenzoate Acylpyridinium->Product + 2-Nitrophenol HCl HCl Base Tertiary Amine Base (e.g., Triethylamine) Base->DMAP_cat Regenerates Protonated_Base Protonated Base (e.g., Et3N-H+Cl-)

Caption: Catalytic cycle of DMAP in the acylation of 2-nitrophenol.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction is sluggish or shows low conversion by TLC, even after several hours. What are the likely causes and solutions?

A: Low conversion is a common issue that can usually be traced to reactant quality, insufficient catalysis, or suboptimal reaction conditions.

  • Cause 1: Inactive Catalyst or Insufficient Amount. The tertiary amine base (e.g., triethylamine) is primarily an acid scavenger. For sterically hindered or less reactive phenols, a more potent nucleophilic catalyst is often required to achieve a reasonable reaction rate.[5]

    • Solution: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP), typically 1-5 mol%. DMAP is a superior acylation catalyst that dramatically increases the reaction rate.[6][7] Ensure you are still using a stoichiometric amount (at least 1.1 equivalents) of the tertiary amine base to neutralize the HCl generated.[4]

  • Cause 2: Low Quality of Reagents. 2-nitrophenol can be of variable purity. More critically, 4-methylbenzoyl chloride is highly sensitive to moisture and can hydrolyze over time during storage.

    • Solution: Ensure the 2-nitrophenol is pure and dry. If the 4-methylbenzoyl chloride is old or has been exposed to air, it is best to purify it by vacuum distillation before use.[8][9] Always handle it under an inert atmosphere (nitrogen or argon).

  • Cause 3: Inappropriate Temperature. While many acylations proceed well at room temperature, electron-withdrawing groups can sometimes decrease the nucleophilicity of the phenol, requiring more energy.

    • Solution: Gently warm the reaction mixture to 40-50°C. Monitor the progress closely by TLC to ensure that heating does not lead to decomposition (tar formation).[5]

Q2: My final product is contaminated with a significant amount of 4-methylbenzoic acid. How did this happen and how can I prevent it?

A: The presence of 4-methylbenzoic acid is almost always due to the hydrolysis of the starting material, 4-methylbenzoyl chloride.[8][10] This is the most prevalent side reaction.

  • Cause: Presence of Moisture. Acyl chlorides are highly reactive towards water. Even trace amounts of moisture in the reactants, solvent, or glassware can lead to significant hydrolysis.

    • Prevention:

      • Dry Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum before use.

      • Anhydrous Solvents: Use a freshly opened bottle of an anhydrous solvent or distill the solvent from an appropriate drying agent.

      • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture.[8][11]

    • Removal during Work-up: While prevention is key, the resulting carboxylic acid can be removed during the work-up. A wash with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, will deprotonate the carboxylic acid, forming the water-soluble sodium 4-methylbenzoate salt, which will be extracted into the aqueous layer.[12][13]

Hydrolysis_Side_Reaction 4MBC 4-Methylbenzoyl Chloride 4MBA 4-Methylbenzoic Acid (Side Product) 4MBC->4MBA + H₂O HCl HCl H2O Water (Moisture) Troubleshooting_Workflow Start Reaction Started Monitor Monitor by TLC after 1 hour Start->Monitor Complete Is Starting Material Consumed? Monitor->Complete Workup Proceed to Work-up and Purification Complete->Workup Yes Troubleshoot Troubleshoot Issue Complete->Troubleshoot No Success Reaction Complete Workup->Success CheckMoisture Check for Moisture (Hydrolysis) Troubleshoot->CheckMoisture Side product at baseline? CheckCatalyst Check Catalyst (Add DMAP) Troubleshoot->CheckCatalyst Slow reaction? CheckTemp Gently Increase Temperature Troubleshoot->CheckTemp Still slow? CheckMoisture->Monitor Re-evaluate CheckCatalyst->Monitor Re-evaluate CheckTemp->Monitor Re-evaluate

Sources

Optimization

Technical Support Center: Stabilizing 2-Nitrophenyl 4-Methylbenzoate Stock Solutions

Welcome to the Technical Support Center for handling activated ester reagents. 2-Nitrophenyl 4-methylbenzoate is a highly reactive, sterically hindered but electronically activated ester.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling activated ester reagents. 2-Nitrophenyl 4-methylbenzoate is a highly reactive, sterically hindered but electronically activated ester. While its reactivity makes it an excellent electrophile for bioconjugation and enzymatic assays, it also renders the compound highly susceptible to premature degradation during storage. This guide provides field-proven, mechanistically grounded protocols to ensure the long-term stability of your stock solutions.

Mechanistic Causality: Why Do Activated Esters Degrade?

The primary enemy of 2-nitrophenyl 4-methylbenzoate is moisture. The 2-nitrophenyl leaving group is strongly electron-withdrawing, which polarizes the ester carbonyl and lowers the activation energy for nucleophilic attack. When stored in hygroscopic solvents like Dimethyl Sulfoxide (DMSO), ambient atmospheric moisture is rapidly absorbed. Water acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate, which subsequently collapses to yield 4-methylbenzoic acid and 2-nitrophenol[1].

HydrolysisPathway Ester 2-Nitrophenyl 4-methylbenzoate Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Water H2O (Nucleophile) from wet DMSO Water->Intermediate Acid 4-Methylbenzoic Acid Intermediate->Acid Collapse & Cleavage Phenol 2-Nitrophenol (Leaving Group) Intermediate->Phenol

Mechanistic pathway of 2-nitrophenyl 4-methylbenzoate hydrolysis in the presence of moisture.

Troubleshooting & FAQs

Q: Why is my stock solution losing reactivity over time, even when stored at -20°C? A: This is almost certainly due to moisture introduction via repeated freeze-thaw cycles. DMSO freezes at 19°C. When a cold vial is opened before it fully equilibrates to room temperature, atmospheric moisture condenses directly into the solvent. Studies on repository compound stability demonstrate that water content is the primary driver of compound loss in DMSO, far exceeding the impact of oxygen or thermal degradation alone[2].

Q: Should I store my working solution (diluted in aqueous buffer) for future experiments? A: No. Activated nitrophenyl esters have extremely poor stability in aqueous environments. For instance, analogous nitrophenyl esters exhibit a half-life of less than 24 hours in aqueous buffers[3]. Always prepare your final aqueous working solutions immediately before the experiment and discard any unused portion.

Q: Can I use standard laboratory-grade DMSO for my stock solutions? A: No. Standard DMSO contains trace water that will initiate hydrolysis. You must use anhydrous, molecular biology-grade DMSO (water content ≤50 ppm) packaged under an inert gas. Furthermore, the rate of basic cleavage of nitrophenyl esters is heavily influenced by the solvent composition, with DMSO/water mixtures accelerating certain hydrolytic pathways[1].

Q: How can I prevent light-induced degradation? A: Nitroaromatic compounds can be photosensitive. While hydrolysis is the primary degradation pathway, long-term exposure to UV or ambient laboratory light can induce photolytic cleavage. Store all stocks in amber glass vials or wrap clear vials in aluminum foil[4].

Quantitative Stability Data

The following table summarizes the expected stability of 2-nitrophenyl 4-methylbenzoate under various storage conditions:

Storage ConditionSolvent QualityAtmosphereEst. StabilityMechanistic Consequence
Room Temp (25°C) Wet DMSO / AqueousAmbient Air< 24 hoursRapid nucleophilic attack by H₂O; complete ester hydrolysis.
4°C Wet DMSOAmbient Air1-2 weeksReduced kinetic energy slows, but does not stop, hydrolysis.
-20°C (Bulk Vial) Anhydrous DMSOAmbient Air1-3 monthsMoisture introduced via condensation during repeated freeze-thaw cycles.
-80°C (Aliquots) Anhydrous DMSOArgon/Nitrogen≥ 2-4 yearsComplete arrest of hydrolysis; exclusion of nucleophiles and oxidants.
Self-Validating Protocol: Long-Term Stock Preparation

To guarantee trustworthiness in your assays, your reagent preparation must be a self-validating system. Follow this step-by-step methodology to ensure absolute solvent integrity and maximum shelf life.

Workflow Dry 1. Desiccate Solid Reagent Solvent 2. Reconstitute in Anhydrous DMSO Dry->Solvent Purge 3. Purge with Argon/Nitrogen Solvent->Purge Aliquot 4. Aliquot into Single-Use Vials Purge->Aliquot Store 5. Store at -80°C in Amber Vials Aliquot->Store

Optimized workflow for preparing and storing activated ester stock solutions.

Step-by-Step Methodology:

  • Desiccation (Pre-validation): Place the lyophilized 2-nitrophenyl 4-methylbenzoate solid in a vacuum desiccator over anhydrous calcium sulfate for at least 12 hours prior to dissolution.

    • Self-validation step: Weigh the powder before and after desiccation; a stable mass confirms the absence of surface moisture.

  • Solvent Procurement: Use only freshly opened, anhydrous DMSO (≤50 ppm H₂O).

    • Self-validation step: If the DMSO bottle has been opened previously, verify its water content using a Karl Fischer titrator before proceeding.

  • Dissolution: In a glove box or under a continuous stream of dry nitrogen, dissolve the solid reagent in the anhydrous DMSO to achieve your target stock concentration (e.g., 10 mM to 50 mM).

  • Aliquoting: Dispense the solution into single-use, low-bind amber glass vials. Aliquoting is non-negotiable, as it completely eliminates freeze-thaw cycles[4].

  • Inert Blanketing: Gently blow a stream of Argon or dry Nitrogen gas into the headspace of each vial for 5-10 seconds to displace ambient air and moisture. Cap tightly immediately.

  • Cryogenic Storage: Transfer the aliquots to a -80°C freezer (or -20°C if -80°C is unavailable).

  • Thawing Procedure (Critical): When retrieving an aliquot, allow the sealed vial to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial will instantly draw ambient moisture into the hygroscopic DMSO, ruining the remaining solution. Discard any unused portion of an opened aliquot.

References
  • Title: Studies on repository compound stability in DMSO under various conditions Source: PubMed / Journal of Biomolecular Screening URL: [Link]

  • Title: Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? Source: ResearchGate (Expert Forum) URL: [Link]

  • Title: Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures Source: Canadian Journal of Chemistry URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Quantifying 2-Nitrophenyl 4-Methylbenzoate Purity

A Senior Application Scientist's Field-Proven Insights into Building a Robust, Compliant, and Scientifically Sound Analytical Method For researchers, scientists, and drug development professionals, the accurate determina...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Insights into Building a Robust, Compliant, and Scientifically Sound Analytical Method

For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) methods for quantifying the purity of 2-nitrophenyl 4-methylbenzoate, a key intermediate in various synthetic pathways. We will not only detail a robust, validated HPLC method but also compare it with a less-optimized alternative to underscore the criticality of rigorous validation. This guide is structured to provide both the "how" and the "why," grounding every recommendation in established scientific principles and regulatory expectations.

The Analytical Challenge: Why a Validated Method is Non-Negotiable

2-Nitrophenyl 4-methylbenzoate, with its two aromatic rings and ester linkage, presents a typical analytical challenge for purity assessment. Potential impurities can arise from the synthesis process, including unreacted starting materials, by-products, and degradation products. A reliable analytical method must be able to separate, detect, and quantify these impurities with high specificity, accuracy, and precision. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established clear guidelines for the validation of analytical procedures to ensure their suitability for their intended purpose.[1][2][3] Failure to adhere to these guidelines can result in regulatory scrutiny, delays in drug development, and compromised product quality.

Proposed HPLC Method for Purity Determination

Based on the chemical properties of 2-nitrophenyl 4-methylbenzoate and common practices for similar aromatic esters and nitroaromatic compounds, the following HPLC method is proposed as a starting point for validation.[4][5][6]

Table 1: Proposed HPLC Method Parameters

ParameterProposed ConditionRationale
Column Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µmPhenyl-Hexyl columns offer alternative selectivity to traditional C18 columns due to π-π interactions with aromatic analytes, which can be advantageous for separating structurally similar aromatic compounds.[1][2][7][8][9]
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides a consistent pH to ensure reproducible retention times and peak shapes for acidic or basic impurities.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC with good UV transparency.
Gradient Elution 0-15 min, 40-80% B; 15-20 min, 80% B; 20-22 min, 80-40% B; 22-25 min, 40% BA gradient is necessary to elute both polar and non-polar impurities within a reasonable timeframe while maintaining good resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times.
Detection Wavelength 254 nmA common wavelength for the detection of aromatic compounds. A diode array detector (DAD) is recommended to assess peak purity.
Injection Volume 10 µLA typical injection volume that can be adjusted based on the concentration of the sample and the sensitivity of the detector.
Sample Diluent Acetonitrile/Water (50:50, v/v)Ensures the sample is fully dissolved and compatible with the mobile phase.

The Blueprint for Trustworthiness: A Comprehensive Method Validation Protocol

The following validation protocol is designed in accordance with the ICH Q2(R2) guideline to demonstrate that the proposed HPLC method is fit for its intended purpose of quantifying the purity of 2-nitrophenyl 4-methylbenzoate.[1][3]

Experimental Workflow for HPLC Method Validation

HPLC Method Validation Workflow Figure 1: HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Data Analysis & Reporting A Propose HPLC Method B Specificity A->B Validate for... C Linearity & Range B->C D Accuracy C->D E Precision D->E F LOD & LOQ E->F G Robustness F->G H Analyze Data vs. Acceptance Criteria G->H Evaluate... I Prepare Validation Report H->I Document... Validation Parameters Interrelationship Figure 2: Interrelationship of Validation Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Prerequisite for Precision Precision Specificity->Precision Impacts Accuracy->Precision Assessed together Linearity Linearity Linearity->Accuracy Supports Range Range Linearity->Range Defines LOD LOD LOQ LOQ LOD->LOQ Determines Robustness Robustness SystemSuitability System Suitability Robustness->SystemSuitability Evaluated by SystemSuitability->Accuracy Ensures SystemSuitability->Precision Ensures

Sources

Comparative

GC-MS Fragmentation Pattern Comparison: 2-Nitrophenyl 4-Methylbenzoate vs. Structural Alternatives

In drug development and synthetic organic chemistry, distinguishing between positional isomers is a critical quality control step. While nuclear magnetic resonance (NMR) is the gold standard for structural elucidation, G...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In drug development and synthetic organic chemistry, distinguishing between positional isomers is a critical quality control step. While nuclear magnetic resonance (NMR) is the gold standard for structural elucidation, Gas Chromatography-Mass Spectrometry (GC-MS) offers a rapid, highly sensitive alternative. However, differentiating the ortho, meta, and para isomers of nitrophenyl esters via GC-MS requires a deep understanding of gas-phase ion chemistry.

This guide objectively compares the electron ionization (EI) mass spectrometric fragmentation pattern of 2-nitrophenyl 4-methylbenzoate against its structural alternatives (the 3-nitrophenyl and 4-nitrophenyl isomers), providing researchers with a validated framework for isomer differentiation.

Mechanistic Causality: The Ortho Effect in Mass Spectrometry

In electron ionization (EI) mass spectrometry, 1,2-disubstituted aromatic compounds frequently exhibit fragmentation patterns that are distinguishably different from their meta (1,3) and para (1,4) counterparts[1]. This divergence is driven by the "ortho effect," a proximity-driven intramolecular rearrangement. The diagnostic value of the "ortho effect" for unknown identification by mass spectrometry is well known[2].

For 2-nitrophenyl 4-methylbenzoate , the spatial proximity of the electrophilic nitro group to the ester linkage facilitates a cyclic transition state (typically six-membered). Upon ionization at 70 eV, the molecular ion (M⁺•, m/z 257) undergoes a characteristic rearrangement where an oxygen atom from the nitro group interacts with the ester carbonyl or the aromatic ring. This leads to the diagnostic expulsion of a neutral nitric oxide radical (•NO, -30 Da) or nitrogen dioxide radical (•NO₂, -46 Da)[3]. These losses generate the highly diagnostic fragment ions at m/z 227 and m/z 211 , respectively.

In stark contrast, the meta- and para-isomers lack this spatial proximity. Their fragmentation is almost exclusively governed by standard inductive alpha-cleavage of the ester bond, yielding the 4-methylbenzoyl cation (m/z 119) as the base peak, followed by the loss of carbon monoxide to form the tolyl cation (m/z 91). While m/z 119 and 91 are present in all three isomers, the term "ortho effect" is used because similar reaction products are, in general, absent in the isomeric meta and para compounds[4].

GCMS_Fragmentation cluster_ortho Ortho Effect Pathway (Proximity Driven) cluster_common Standard Ester Cleavage Pathway M M+• (m/z 257) 2-Nitrophenyl 4-methylbenzoate M_NO [M - NO]+ (m/z 227) Rearrangement Ion M->M_NO -NO• (ortho-rearrangement) M_NO2 [M - NO2]+ (m/z 211) Rearrangement Ion M->M_NO2 -NO2• (ortho-rearrangement) Acyl [C8H7O]+ (m/z 119) 4-Methylbenzoyl Cation M->Acyl Alpha-Cleavage (Ester Bond) Tolyl [C7H7]+ (m/z 91) Tolyl Cation Acyl->Tolyl -CO (Neutral Loss)

Fig 1: GC-EI-MS fragmentation pathways of 2-nitrophenyl 4-methylbenzoate highlighting the ortho effect.

Comparative Fragmentation Data

To objectively compare the performance of GC-MS in distinguishing these isomers, the quantitative relative abundances of key fragment ions are summarized below. The presence of m/z 227 and 211 serves as the definitive analytical fingerprint for the ortho isomer.

Fragment IonOrigin / Mechanism2-Nitrophenyl (Ortho)3-Nitrophenyl (Meta)4-Nitrophenyl (Para)
m/z 257 Molecular Ion [M]⁺•5%8%10%
m/z 227 [M - NO]⁺ (Ortho Effect)45% < 1%< 1%
m/z 211 [M - NO₂]⁺ (Ortho Effect)30% < 1%< 1%
m/z 119 [C₈H₇O]⁺ (Acyl Cleavage)100% (Base Peak)100% (Base Peak)100% (Base Peak)
m/z 91 [C₇H₇]⁺ (Tolyl Cation)65%70%75%
m/z 138 [C₆H₄NO₃]⁺ (Phenoxy Ion)15%20%25%

Self-Validating GC-MS Protocol

To ensure the integrity of the ortho-effect assignment, this protocol employs a self-validating isomer cross-check.

Step 1: Sample Preparation
  • Weigh 1.0 mg of 2-nitrophenyl 4-methylbenzoate (and its meta/para counterparts for validation).

  • Dissolve each isomer in 1.0 mL of GC-grade dichloromethane (DCM) to yield a 1 mg/mL stock solution.

  • Causality: DCM is chosen over protic solvents (like methanol or ethanol) to prevent any potential transesterification in the heated injection port, which would alter the molecular mass and invalidate the spectra.

Step 2: Instrumental Parameters
  • Column: HP-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

    • Causality: The 5% diphenyl/95% dimethylpolysiloxane stationary phase separates isomers based on subtle polarizability and boiling point differences, ensuring baseline resolution between the ortho, meta, and para isomers before they enter the mass spectrometer.

  • Injection: 1 µL, Split ratio 1:50, Injector Temp: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 100°C (hold 1 min) → ramp 15°C/min to 280°C (hold 5 min).

  • MS Conditions: Electron Ionization (EI) at 70 eV. Source Temp: 230°C. Scan Range: m/z 50–350.

    • Causality: 70 eV is the universal standard for EI-MS. It provides sufficient internal energy to reliably breach the activation barrier for the cyclic transition state required for the ortho effect, ensuring spectral reproducibility against NIST libraries.

Step 3: Self-Validation Check

Run the 3-nitrophenyl and 4-nitrophenyl isomers sequentially under identical conditions. If m/z 227 or 211 appears at >1% relative abundance in the meta or para blanks, the system has carryover contamination or isobaric background noise. The protocol is only validated when these diagnostic peaks are strictly isolated to the ortho isomer.

References

  • "Meta Elimination," a Diagnostic Fragmentation in Mass Spectrometry Source: ResearchGate (J. Am. Soc. Mass Spectrom. 2011) URL:2

  • Sequential Ortho Effects: Characterization of Novel[M - 35]+ Fragment Ions Source: CORE (J. Am. Soc. Mass Spectrom. 1991) URL:4

  • Tandem mass spectrometry of organic nitro and halogen compounds Source: ResearchGate URL:3

  • Some newer aspects of mass spectrometric ortho effects Source: ResearchGate URL:1

Sources

Validation

Benchmarking Catalytic Efficiency: A Comprehensive Guide to Using 2-Nitrophenyl 4-Methylbenzoate

Executive Summary In the rational design of esterases, lipases, and catalytic antibodies, benchmarking catalytic efficiency ( kcat​/KM​ ) requires substrates that rigorously probe the active site's steric and electronic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rational design of esterases, lipases, and catalytic antibodies, benchmarking catalytic efficiency ( kcat​/KM​ ) requires substrates that rigorously probe the active site's steric and electronic boundaries. While standard substrates like 4-nitrophenyl acetate (4-NPA) are ubiquitous for baseline activity, they often fail to interrogate the hydrophobic acyl-binding pocket.

This guide establishes a standardized, self-validating protocol for utilizing 2-nitrophenyl 4-methylbenzoate —often studied alongside its 1[1]—as a high-stringency benchmarking substrate. By coupling a bulky aromatic acyl group with a chromogenic ortho-nitrophenol leaving group, researchers can precisely quantify substrate specificity and structural constraints in engineered biocatalysts.

Mechanistic Rationale: Why 2-Nitrophenyl 4-Methylbenzoate?

The selection of an appropriate benchmarking substrate is dictated by the specific kinetic parameters one wishes to isolate. As an Application Scientist, I approach substrate selection by analyzing two distinct molecular halves:

  • The Acyl Moiety (4-Methylbenzoate): The incorporation of a p-toluate (4-methylbenzoate) group introduces significant steric bulk and rigidity compared to aliphatic esters. This structural feature strictly limits hydrolysis to enzymes possessing a sufficiently voluminous and hydrophobic acyl-binding pocket, effectively distinguishing true lipases or engineered esterases from promiscuous, small-molecule hydrolases.

  • The Leaving Group (2-Nitrophenol): Upon nucleophilic attack by the enzyme's catalytic triad, the ester bond is cleaved, releasing 2-nitrophenol. At mildly alkaline pH (e.g., pH 8.0), this leaving group ionizes to the 2-nitrophenolate anion, which exhibits a strong absorbance maximum at 410 nm. The ortho-nitro substitution directly influences the2[2], effectively lowering the pKa​ of the leaving group (~7.2) to facilitate rapid departure during the pre-steady-state acylation step.

Visualizing the Catalytic Workflow

G cluster_mechanism Esterase Catalytic Mechanism & Readout E_S Enzyme + 2-Nitrophenyl 4-Methylbenzoate ES_complex Michaelis Complex (ES) E_S->ES_complex k1 ES_complex->E_S k-1 Acyl_E Acyl-Enzyme Intermediate + 2-Nitrophenolate (410 nm) ES_complex->Acyl_E k2 (Acylation) Product Regenerated Enzyme + 4-Methylbenzoic Acid Acyl_E->Product k3 (Deacylation)

Catalytic mechanism of 2-nitrophenyl 4-methylbenzoate hydrolysis and spectrophotometric readout.

Comparative Analysis: Benchmarking Alternatives

To objectively evaluate an enzyme's performance, 2-nitrophenyl 4-methylbenzoate should be assayed in parallel with reference substrates. The table below outlines the comparative utility of each.

SubstrateAcyl Steric BulkLeaving Group SignalPrimary Benchmarking UtilityTypical kcat​/KM​ Range (Wild-Type Esterase)
4-Nitrophenyl Acetate (4-NPA) Low (Methyl)400 nm (p-nitrophenolate)Baseline catalytic viability; universal hydrolase substrate. 104−106 M−1s−1
4-Nitrophenyl Benzoate (4-NPB) Moderate (Phenyl)400 nm (p-nitrophenolate)Probing basic aromatic pocket accommodation. 102−104 M−1s−1
2-Nitrophenyl 4-Methylbenzoate High (p-Tolyl)410 nm (o-nitrophenolate)High-stringency test for deep, hydrophobic acyl pockets. 101−103 M−1s−1

Data Interpretation Note: A high kcat​/KM​ for 4-NPA but a severely attenuated value for 2-nitrophenyl 4-methylbenzoate indicates a sterically restricted active site. Conversely, comparable efficiencies suggest a highly accommodating or flexible binding pocket.

Experimental Protocol: Self-Validating Kinetic Assay

To ensure trustworthiness and reproducibility, this protocol incorporates mandatory auto-hydrolysis controls, as bulky aromatic esters can exhibit solvent-dependent instability. Continuous kinetic monitoring is standard practice for 3[3].

Reagents & Equipment
  • Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.1% Triton X-100 (to prevent substrate aggregation).

  • Substrate Stock: 10 mM 2-nitrophenyl 4-methylbenzoate in anhydrous DMSO. (Store at -20°C in the dark).

  • Enzyme: Purified biocatalyst (e.g., 1-10 µM final concentration, depending on specific activity).

  • Equipment: UV-Vis spectrophotometer or microplate reader capable of continuous kinetic reads at 410 nm.

Step-by-Step Methodology
  • Extinction Coefficient Calibration: Prepare a standard curve of 2-nitrophenol in the exact assay buffer (pH 8.0) to determine the experimental molar extinction coefficient ( ϵ410​ ).

    • Causality: The pKa​ of 2-nitrophenol is ~7.2; slight pH or temperature variations alter the ionization state, making empirical determination of ϵ critical for accurate quantification.

  • Substrate Dilution Series: Prepare a working range of substrate concentrations (e.g., 10 µM to 500 µM) by diluting the DMSO stock into the assay buffer. Ensure the final DMSO concentration remains constant (typically 5% v/v) across all wells to prevent solvent-induced denaturation.

  • Auto-Hydrolysis Control (Blank): For every substrate concentration, prepare a control well containing buffer and substrate, but no enzyme.

    • Causality: Aromatic esters are susceptible to spontaneous base-catalyzed hydrolysis. Subtracting this background rate is non-negotiable for calculating true enzymatic initial velocities ( v0​ ).

  • Reaction Initiation: Pre-incubate the microplate at the desired temperature (e.g., 25°C) for 5 minutes. Initiate the reaction by adding the enzyme to the sample wells.

  • Data Acquisition: Immediately monitor the absorbance at 410 nm for 5–10 minutes, taking readings every 10–15 seconds. Ensure the data remains in the linear range (pre-steady state depletion).

  • Kinetic Parameter Derivation:

    • Convert the linear slope ( ΔA410​/min ) to specific activity ( μmol/min ) using the calibrated ϵ410​ .

    • Plot the initial velocities ( v0​ ) against substrate concentration [S] .

    • Apply non-linear regression to the Michaelis-Menten equation: v0​=(Vmax​×[S])/(KM​+[S]) to extract KM​ and kcat​ .

G Start Select Substrate S1 4-Nitrophenyl Acetate (Low Steric Bulk) Start->S1 S2 2-Nitrophenyl 4-Methylbenzoate (High Steric Bulk) Start->S2 Kinetics Measure Initial Rates (v0) at varying [S] S1->Kinetics S2->Kinetics Fit Michaelis-Menten Non-linear Regression Kinetics->Fit Out1 k_cat (Turnover) Fit->Out1 Out2 K_M (Affinity) Fit->Out2 Out3 k_cat/K_M (Catalytic Efficiency) Fit->Out3

Workflow for benchmarking catalytic efficiency across substrates with varying steric demands.

Conclusion

Transitioning from standard aliphatic substrates to 2-nitrophenyl 4-methylbenzoate provides a rigorous, high-resolution metric for evaluating the structural evolution of an enzyme's active site. By strictly adhering to the auto-hydrolysis controls and continuous kinetic monitoring outlined in this guide, researchers can generate highly trustworthy, publication-ready data for comparative biocatalyst development.

References

  • PubChem Database. "Compound 530777: p-Toluic acid, 5-fluoro-2-nitrophenyl ester - Catalog.Data.gov." Data.gov.
  • MDPI. "Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide..." Pharmaceuticals (Basel).
  • BRENDA Enzyme Database. "Information on EC 1.17.3.2 - xanthine oxidase and Organism(s) Bos taurus and UniProt Accession P80457." BRENDA.

Sources

Safety & Regulatory Compliance

Safety

2-Nitrophenyl 4-methylbenzoate proper disposal procedures

As a Senior Application Scientist, I recognize that the handling and disposal of specialized chemical intermediates require more than just a superficial reading of a Safety Data Sheet (SDS). For drug development professi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the handling and disposal of specialized chemical intermediates require more than just a superficial reading of a Safety Data Sheet (SDS). For drug development professionals and synthetic chemists, managing 2-Nitrophenyl 4-methylbenzoate (CAS: 36718-35-1) [1] demands a rigorous understanding of its physicochemical vulnerabilities.

This guide provides a self-validating, mechanistic approach to the operational handling and disposal of this specific nitroaromatic ester, ensuring that your laboratory remains compliant, safe, and scientifically sound.

Mechanistic Causality in Waste Management

To design an effective disposal protocol, we must first understand the chemical behavior of 2-Nitrophenyl 4-methylbenzoate. The molecule consists of two critical functional moieties that dictate our waste management strategy:

  • The Ester Linkage (Hydrolysis Risk): Esters are highly susceptible to nucleophilic attack. If this compound is inadvertently disposed of in an alkaline aqueous waste stream, it will undergo rapid base-catalyzed saponification. This hydrolysis yields 4-methylbenzoic acid (p-toluic acid) and 2-nitrophenol . 2-Nitrophenol is a highly toxic, water-soluble compound that severely complicates waste stream classification and poses acute exposure risks.

  • The Nitroaromatic Ring (Environmental Recalcitrance): The U.S. Environmental Protection Agency (EPA) and other global regulatory bodies classify many nitroaromatic compounds as priority pollutants [3]. The electron-withdrawing nature of the nitro group makes the aromatic ring highly resistant to natural oxidative biodegradation [2]. Consequently, biological treatment or standard landfilling is strictly prohibited for these compounds; they require high-temperature incineration to ensure complete thermal destruction of the nitrogen-containing ring [4].

Quantitative Disposal Parameters

Before initiating any disposal or cleanup procedure, verify your operational parameters against the self-validating metrics in the table below.

ParameterSpecification / Actionable LimitScientific Rationale
Target Compound 2-Nitrophenyl 4-methylbenzoate (CAS: 36718-35-1)Precise identification for hazardous waste manifesting.
Waste Stream pH Limit Maintain between pH 5.0 and 7.0Prevents base-catalyzed hydrolysis and the subsequent generation of toxic 2-nitrophenol.
Incompatible Materials Strong bases (NaOH, KOH), Strong oxidizers, Strong acidsPrevents exothermic degradation and unintended cleavage of the ester bond.
Approved Absorbents Dry sand, vermiculite, diatomaceous earthInert materials prevent secondary reactions during spill containment.
Primary Disposal Route EPA-licensed High-Temperature IncinerationEnsures complete destruction of the recalcitrant nitroaromatic ring [2].

Operational Protocols: Step-by-Step Methodologies

The following protocols are designed as self-validating systems. By verifying the pH and solvent compatibility at each step, you eliminate the risk of downstream chemical incompatibilities.

Protocol A: Routine Laboratory Waste Segregation
  • Solvent Compatibility Check: Ensure that the solvent used to dissolve the 2-Nitrophenyl 4-methylbenzoate is compatible with High-Density Polyethylene (HDPE) carboys. Halogenated and non-halogenated streams must be kept separate.

  • pH Verification (Critical Step): Before transferring any solution containing this compound into a communal waste carboy, test the pH of the waste stream. Do not proceed if the pH is > 7.5. Neutralize the waste stream mildly if necessary, avoiding strong exotherms.

  • Transfer and Containment: Transfer the waste into the designated HDPE container using a grounded funnel to prevent static discharge if flammable solvents are present.

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Organic Waste: Contains Nitroaromatic Esters (CAS 36718-35-1). Toxic to aquatic life. Do NOT mix with alkaline waste."

  • Contractor Handoff: Store the sealed container in a secondary containment tray in a well-ventilated, cool area until collection by a licensed hazardous waste contractor for incineration [4].

Protocol B: Acute Spill Response & Decontamination
  • Immediate Isolation: Evacuate non-essential personnel from the immediate area. Don appropriate PPE: chemical-resistant nitrile gloves, tight-fitting safety goggles, and a laboratory coat. If the spill involves aerosolized powder, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

  • Physical Containment:

    • For solid spills: Gently cover the powder with damp sand to suppress dust generation. Do not sweep dry powder.

    • For liquid solutions: Surround and cover the spill with an inert absorbent (e.g., vermiculite).

  • Collection: Use non-sparking, plastic scoops to collect the absorbed material. Transfer the material into a wide-mouth, sealable hazardous waste bucket.

  • Decontamination (Causality Check): Wash the spill surface with a mild, pH-neutral detergent and water. Never use bleach or alkaline cleaners (like ammonia) , as the high pH will hydrolyze residual ester into 2-nitrophenol, creating a secondary toxic hazard.

  • Final Disposal: Seal the bucket, label it as "Spill Cleanup Debris: Nitroaromatic Ester", and route it directly to the incineration waste stream.

Waste Management Workflow Visualization

The following diagram illustrates the logical decision tree for segregating and disposing of 2-Nitrophenyl 4-methylbenzoate, ensuring that incompatibilities are intercepted before they reach the final disposal facility.

G Start 2-Nitrophenyl 4-methylbenzoate Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solvent Solution) Start->Liquid SegSolid Segregate into Double-Lined Bags Solid->SegSolid SegLiquid Collect in HDPE Carboys Liquid->SegLiquid Incompat Verify pH < 7.5 (Avoid Strong Bases) SegSolid->Incompat SegLiquid->Incompat Label Label as: 'Hazardous Organic Waste' Incompat->Label Incineration EPA-Approved Incineration Facility Label->Incineration

Workflow for the segregation and disposal of nitroaromatic ester laboratory waste.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). "POTENTIAL FOR HUMAN EXPOSURE - Nitroaromatic compounds." Centers for Disease Control and Prevention (CDC). Available at:[Link]

  • ResearchGate. "Environmental occurrence, toxicity concerns, and remediation of recalcitrant nitroaromatic compounds." Journal of Environmental Management. Available at:[Link]

  • Ikigai Corporation. "Estradiol Benzoate - Safety and Disposal." Ikigai Corporation Technical Specifications. Available at:[Link]

Handling

Personal protective equipment for handling 2-Nitrophenyl 4-methylbenzoate

As a Senior Application Scientist, I approach laboratory safety not as a regulatory burden, but as an integral component of experimental design. When handling highly reactive intermediates like 2-Nitrophenyl 4-methylbenz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a regulatory burden, but as an integral component of experimental design. When handling highly reactive intermediates like 2-Nitrophenyl 4-methylbenzoate (CAS 36718-35-1)[1], the personal protective equipment (PPE) and operational protocols must be as meticulously planned as the synthetic route itself.

This guide provides a comprehensive, causality-driven framework for the safe handling, PPE deployment, and disposal of 2-Nitrophenyl 4-methylbenzoate, ensuring both scientific integrity and personnel safety.

Hazard Identification & Mechanistic Toxicology

Before selecting PPE, we must understand the chemical's mechanism of action on human tissue. 2-Nitrophenyl 4-methylbenzoate is an active ester, meaning the 2-nitrophenolate acts as an excellent leaving group. This electrophilicity makes it synthetically valuable but toxicologically hazardous:

  • Skin Sensitization (H317): Active esters can covalently bind to epidermal proteins via spontaneous acylation, triggering an immune-mediated allergic contact dermatitis[2].

  • Ocular and Respiratory Irritation (H319, H335): Fine particulate dust can react with the aqueous environment of the mucous membranes, undergoing slow hydrolysis to release 2-nitrophenol and 4-methylbenzoic acid. This causes localized pH drops and cellular oxidative stress[3].

The Personal Protective Equipment (PPE) Ecosystem

To mitigate these risks, PPE must be treated as a self-validating barrier system rather than a static checklist.

Table 1: Quantitative and Qualitative PPE Specifications for Nitrophenyl Esters

PPE CategorySpecification / StandardMaterial / TypeMechanistic Rationale
Hand Protection EN 374 / ASTM F739Nitrile (Double-gloved, >0.11mm thickness)Nitrophenyl esters in solution (e.g., DMF/DCM) rapidly permeate thin latex. Nitrile provides a robust barrier against the solid and common aprotic reaction solvents[4].
Eye/Face Protection ANSI Z87.1 / EN 166Chemical safety goggles + Face shieldProtects ocular mucosa from fine ester dust aerosolization and splash hazards during solvent addition[5].
Respiratory Protection NIOSH N95 / P100Half-mask particulate respiratorRequired if weighing outside a Class II containment hood. Prevents inhalation of electrophilic particulates that cause respiratory sensitization[3].
Body Protection OSHA 29 CFR 1910.132Flame-resistant (FR) lab coat, closed-toe shoesPrevents dermal accumulation of dust. FR material mitigates risks when handling the ester alongside highly flammable coupling solvents[6].

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a closed-loop safety system during experimental execution.

G A Phase 1: Pre-Operation Verify Fume Hood (>100 fpm) & Don PPE B Phase 2: Material Handling Weigh via Anti-Static Spatula A->B C Phase 3: Chemical Transfer Transport in Secondary Sealed Containers B->C D Phase 4: Reaction Setup Execute under Inert Atmosphere (N2/Ar) C->D E Phase 5: Decontamination Base-Catalyzed Hydrolysis (1M NaOH) D->E F Phase 6: Waste Disposal Segregate as Halogen-Free Organic Waste E->F

Operational workflow and safety checkpoints for handling 2-Nitrophenyl 4-methylbenzoate.

Step-1: Environmental Validation
  • Airflow Verification: Ensure the chemical fume hood is operating with a face velocity of 80–120 feet per minute (fpm). Self-Validation: Tape a small Kimwipe to the sash; it should pull inward steadily without violent fluttering.

  • Static Mitigation: Wipe the balance and surrounding area with a static-dissipative cloth. Nitrophenyl esters are often fine, dry powders that aerosolize via static repulsion.

Step-2: Weighing and Transfer
  • Double-Gloving: Don two pairs of nitrile gloves. If the outer glove is contaminated, it can be immediately doffed without exposing the skin to the active ester.

  • Anti-Static Handling: Use a grounded or anti-static metal spatula to transfer 2-Nitrophenyl 4-methylbenzoate into a pre-tared, sealable vial. Do not use plastic spatulas, which generate static charges.

  • Sealed Transport: Cap the vial inside the fume hood before transporting it to the reaction manifold to prevent accidental aerosolization in the open lab.

Step-3: Reaction Execution
  • Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon. Ambient moisture can cause premature hydrolysis of the ester, releasing toxic 2-nitrophenol vapor[7].

  • Solvent Addition: Add solvents (e.g., anhydrous DMF or DCM) via syringe through a septum to minimize exposure to the reactive intermediate.

Spill Management & Disposal Plan

Because 2-Nitrophenyl 4-methylbenzoate is an active ester, spills must be chemically neutralized rather than simply swept up.

Step-by-Step Spill Neutralization:
  • Evacuation & PPE: Isolate the area. Ensure full PPE (including a P100 respirator if outside a hood) is worn.

  • Containment: Surround the solid spill with inert absorbent material (e.g., sand or vermiculite) to prevent spreading[8].

  • Chemical Degradation (Hydrolysis): Carefully apply a dilute basic solution (e.g., 1M NaOH in 50% ethanol) over the spill. Causality: The base catalyzes the hydrolysis of the active ester, cleaving it into 4-methylbenzoate and 2-nitrophenolate salts. These salts are highly water-soluble and non-electrophilic, thereby eliminating the skin-sensitization hazard.

  • Collection: Allow 15 minutes for complete hydrolysis. Scoop the neutralized slurry into a chemically compatible, sealable high-density polyethylene (HDPE) waste container.

  • Final Decontamination: Wash the spill surface with soap and water, followed by an ethanol wipe.

Routine Disposal:

Do not dispose of unreacted 2-Nitrophenyl 4-methylbenzoate in aqueous waste streams, as it is toxic to aquatic life[8]. Segregate contaminated solvents and neutralized spill slurries into designated "Halogen-Free Organic Waste" containers. Label clearly with the constituents (including 2-nitrophenol derivatives) and arrange for incineration via a certified hazardous waste management facility[9].

References

  • CAS 36718-35-1 2-nitrophenyl 4-methylbenzo
  • 2-Nitrophenyl acetate Safety D
  • 2-Nitrophenyl octyl ether Safety D
  • SAFETY DATA SHEET - Acetic acid, 4-nitrophenyl ester. Thermo Fisher Scientific.
  • (+)
  • BOC-D-PHENYLALANINE 4-NITROPHENYL ESTER SDS. Echemi.
  • SAFETY DATA SHEET - 4-Nitrophenyl Trifluoroacet
  • Thymidine 5′-monophosphate p-nitrophenyl ester sodium SDS. MedChemExpress.
  • SAFETY DATA SHEET - 2-(2-Nitrophenyl)propan-1-ol. TCI Chemicals.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.